Cdk8-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-11-15(22-19(24)23-6-8-26-9-7-23)2-3-16(17)14-10-13-4-5-20-18(13)21-12-14/h2-5,10-12H,6-9H2,1H3,(H,20,21)(H,22,24) |
InChI Key |
YXAOIPGVZAETAD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Cdk8-IN-15: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a compelling target in oncology and other therapeutic areas. As a component of the Mediator complex, CDK8 modulates the activity of key transcription factors and signaling pathways, including the Wnt/β-catenin, TGF-β, and p53 pathways. Its dysregulation is implicated in the pathogenesis of numerous cancers, driving proliferation and therapeutic resistance. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Cdk8-IN-15, a potent and selective inhibitor of CDK8. We detail the experimental protocols for its synthesis and biological evaluation and present key quantitative data in a structured format. Furthermore, we visualize the intricate signaling networks and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action and its potential as a chemical probe and therapeutic lead.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, constitutes the kinase module of the Mediator complex, a crucial co-regulator of RNA polymerase II-mediated transcription.[1][2] The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcription machinery.[3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to either positively or negatively regulate gene expression in a context-dependent manner.[3][4]
CDK8 exerts its regulatory effects through the phosphorylation of a variety of substrates, including transcription factors such as STAT1, SMADs, and E2F1, as well as the C-terminal domain of RNA polymerase II.[3][5] Through these phosphorylation events, CDK8 is involved in a multitude of signaling pathways critical for cell proliferation, differentiation, and survival. Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it promotes β-catenin-dependent transcription.[3] Its role in modulating signal-induced gene expression and its association with super-enhancers in acute myeloid leukemia (AML) further underscore its significance as a cancer target.[6][7] The development of selective CDK8 inhibitors, therefore, represents a promising therapeutic strategy to counteract the oncogenic functions of this kinase.[8][9]
Discovery of this compound
The discovery of this compound was the result of a structure-based virtual screening campaign aimed at identifying novel scaffolds for potent and selective CDK8 inhibitors.[10] The screening process involved the computational docking of a large chemical library into the ATP-binding site of CDK8, followed by the in vitro enzymatic screening of the top-ranking compounds. This effort led to the identification of a thieno[3,2-d]pyrimidine (B1254671) core as a promising starting point for chemical optimization.
Subsequent structure-activity relationship (SAR) studies focused on modifying substituents on this core to enhance potency and selectivity against other kinases. This compound emerged as a lead compound from this optimization process, demonstrating high affinity for CDK8 and excellent selectivity over closely related kinases.
Figure 1. A simplified workflow for the discovery of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available reagents. The key steps involve the construction of the thieno[3,2-d]pyrimidine core, followed by a nucleophilic aromatic substitution to introduce the morpholinophenylamino side chain.
Synthetic Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Cyclin-Dependent Kinase 8 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the Mediator complex. Its role in phosphorylating transcription factors and RNA polymerase II makes it a critical player in gene expression. Dysregulation of CDK8 activity has been implicated in various cancers, positioning it as a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Cdk8-IN-1, a selective inhibitor of CDK8, intended to support research and drug development efforts.
Cdk8-IN-1: Structure and Chemical Properties
Cdk8-IN-1 is a potent and selective small molecule inhibitor of CDK8. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-(4-aminopyridin-3-yl)-N-(pyridin-4-yl)benzamide | |
| Molecular Formula | C₁₇H₁₄N₄O | |
| Molecular Weight | 290.32 g/mol | |
| CAS Number | 1629633-48-2 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (90 mg/mL, 352.7 mM with sonication) | [1] |
| IC₅₀ (CDK8) | 3 nM | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of Cdk8-IN-1. Below are generalized methodologies for key experiments based on standard practices for CDK8 inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to CDK8 activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a generic CDK substrate peptide)
-
ATP (at a concentration near the Kₘ for CDK8)
-
Cdk8-IN-1 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Cdk8-IN-1 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Prepare a master mix containing the kinase assay buffer, peptide substrate, and ATP.
-
Add the master mix to each well.
-
Initiate the reaction by adding the CDK8/Cyclin C enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Cdk8-IN-1 relative to the DMSO control and determine the IC₅₀ value using appropriate software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cultured cells of interest
-
Cdk8-IN-1
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates to a precise temperature range
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK8 antibody
Procedure:
-
Treat cultured cells with Cdk8-IN-1 or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK8 in each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
The binding of Cdk8-IN-1 is expected to stabilize CDK8, resulting in a higher melting temperature compared to the DMSO-treated control.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK8 and the logical workflow of inhibitor evaluation.
Caption: CDK8 in the Wnt/β-catenin Signaling Pathway.
Caption: CDK8 in the JAK/STAT Signaling Pathway.
Caption: Workflow for the Evaluation of CDK8 Inhibitors.
References
The Role of CDK8 Inhibition in Signal Transduction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the role of Cyclin-Dependent Kinase 8 (CDK8) in critical signal transduction pathways. While specific data for a compound designated "Cdk8-IN-15" is not prevalent in publicly accessible scientific literature, this guide will focus on the well-characterized mechanisms of CDK8 and the effects of its potent and selective inhibitors, serving as a comprehensive resource for understanding the therapeutic potential of targeting this kinase.
Introduction to CDK8: A Key Transcriptional Regulator
Cyclin-dependent kinase 8 (CDK8) is a crucial component of the Mediator complex, a multi-subunit protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[1][2][3] Along with its closely related paralog CDK19, CDK8 functions as a molecular switch, both positively and negatively regulating gene expression.[4][5][6] It exerts its effects primarily by phosphorylating transcription factors and components of the transcriptional apparatus.[1][5]
Dysregulation of CDK8 activity and its overexpression have been implicated in various cancers, including colorectal, breast, prostate, and hematological malignancies, establishing it as a significant oncogene.[7][8][9] This has spurred the development of selective CDK8 inhibitors as potential cancer therapeutics. These inhibitors function by blocking the kinase activity of CDK8, thereby modulating the signaling pathways that drive tumor progression.[8][10]
Core Signal Transduction Pathways Modulated by CDK8
CDK8 is a central node in several signaling pathways critical for cell proliferation, differentiation, and survival. Its inhibition can therefore have profound and diverse cellular effects.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer, particularly colorectal cancer (CRC).[11][12] CDK8 is a key positive regulator of this pathway.[11]
-
Mechanism: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes like MYC and CCND1 (Cyclin D1).[11] CDK8 enhances the transcriptional activity of β-catenin.[11][13] It achieves this, in part, by phosphorylating E2F1, a negative regulator of β-catenin, thereby relieving its suppressive function.[12][13]
-
Effect of Inhibition: Inhibition of CDK8 in CRC cells suppresses the expression of Wnt/β-catenin target genes, leading to reduced cell proliferation.[11][12]
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Integration by Cyclin-Dependent Kinase 8 (CDK8) Module and Other Mediator Subunits in Biotic and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 9. embopress.org [embopress.org]
- 10. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Effects of Cdk8-IN-15 on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific inhibitor Cdk8-IN-15 is limited. Therefore, this guide utilizes data from closely related and representative CDK8/19 inhibitors to provide a comprehensive overview of the anticipated effects and the methodologies for their evaluation.
Introduction to CDK8 and its Role in Transcription
Cyclin-dependent kinase 8 (CDK8) is a key regulatory component of the Mediator complex, a multi-protein assembly that functions as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[1] As a serine/threonine kinase, CDK8, along with its paralog CDK19, can either positively or negatively regulate gene expression depending on the cellular context and the specific gene locus.[1] It achieves this by phosphorylating a variety of substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA Pol II.[2] Dysregulation of CDK8 activity has been implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[3]
This compound and the Inhibition of the CDK8 Kinase Module
This compound is a chemical probe designed to inhibit the kinase activity of CDK8. By blocking the ATP-binding site of CDK8, inhibitors like this compound prevent the phosphorylation of its downstream targets, thereby modulating transcriptional programs. This targeted inhibition allows for the elucidation of CDK8's function in various signaling pathways and provides a potential therapeutic avenue for diseases driven by aberrant CDK8 activity.
Quantitative Data on CDK8/19 Inhibitor Activity
The following tables summarize the in vitro and cellular activities of representative CDK8/19 inhibitors. This data provides a reference for the expected potency and effects of selective CDK8 inhibitors like this compound.
Table 1: In Vitro Inhibitory Activity of Representative CDK8/19 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| Cortistatin A | CDK8, CDK19 | 12 | In vitro kinase assay | [4] |
| Senexin B | CDK8, CDK19 | Not specified | Cell-based assays | [5] |
| T-474 | CDK8, CDK19 | 1.6 (CDK8), 1.9 (CDK19) | Enzyme assay | [3] |
| T-418 | CDK8, CDK19 | 23 (CDK8), 62 (CDK19) | Enzyme assay | [3] |
| Cdk8-IN-9 | Cdk8 | 48.6 | Not specified | [6] |
Table 2: Cellular Effects of CDK8/19 Inhibition on Gene Transcription
| Cell Line | Inhibitor | Effect on Transcription | Key Genes/Pathways Affected | Reference |
| MOLM-14 (AML) | Cortistatin A | Upregulation of super-enhancer-associated genes | CEBPA, IRF8 | |
| HCT116 (Colon Cancer) | Cortistatin A | Altered expression of genes in inflammation, growth, and metabolic pathways | STAT1 phosphorylation, Glycolytic genes | [7][8] |
| VCaP (Prostate Cancer) | T-474, T-418 | Decreased expression of androgen receptor (AR) target genes | PSA, TMPRSS2 | [3] |
| BT474 (Breast Cancer) | Senexin B | Inhibition of estrogen signaling | Estrogen receptor target genes | [5] |
Signaling Pathways Modulated by CDK8
CDK8 is a central node in several critical signaling pathways that control cell proliferation, differentiation, and survival. Inhibition of CDK8 can therefore have pleiotropic effects on cellular function.
Caption: CDK8 integrates signals from multiple pathways to regulate transcription.
Experimental Protocols for Assessing the Effect of this compound
In Vitro CDK8 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
CDK8 substrate peptide (e.g., a peptide derived from a known CDK8 substrate like STAT1)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 5 µL of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of the CDK8/Cyclin C enzyme solution to all wells except the "no enzyme" negative control wells. Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a solution of the CDK substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for CDK8 if determining IC50 values.
-
Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol allows for the genome-wide identification of binding sites for transcription factors and histone modifications, and how these are altered by this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in chromatin shearing buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody against the transcription factor of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between this compound treated and control samples to identify differential binding events.
-
RNA Sequencing (RNA-seq)
This protocol is used to determine the global changes in gene expression following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Library Preparation:
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-seq libraries from the total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound.
-
Perform pathway and gene set enrichment analysis to understand the biological processes affected by the inhibitor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of a CDK8 inhibitor on gene transcription.
Caption: Workflow for analyzing this compound's effect on gene transcription.
Conclusion
The inhibition of CDK8 by small molecules like this compound provides a powerful tool to dissect the complex role of the Mediator complex in regulating gene transcription. By employing a combination of in vitro kinase assays, ChIP-seq, and RNA-seq, researchers can gain a comprehensive understanding of how this compound modulates specific signaling pathways and transcriptional programs. This knowledge is crucial for the development of novel therapeutic strategies targeting CDK8 in cancer and other diseases. The protocols and data presented in this guide offer a solid foundation for initiating and conducting research in this exciting and rapidly evolving field.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
Preliminary Studies on Cdk8-IN-15: A Novel CDK8 Inhibitor
Disclaimer: The following document is a representative technical guide based on preliminary data for novel Cyclin-Dependent Kinase 8 (CDK8) inhibitors. The designation "Cdk8-IN-15" is used as a placeholder for a hypothetical compound, as no specific public data exists for an inhibitor with this exact name. The presented data and protocols are synthesized from publicly available information on similar CDK8 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel CDK8 inhibitors. It provides an overview of the typical in vitro characterization, including biochemical and cellular assays, and illustrates key signaling pathways and experimental workflows.
Core Data Presentation
The preliminary evaluation of a novel CDK8 inhibitor typically involves assessing its potency, selectivity, and cellular activity. The following tables summarize representative quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against CDK8/CycC and a panel of other kinases to determine its selectivity profile.
| Kinase Target | This compound IC50 (nM) |
| CDK8/CycC | 15 |
| CDK19/CycC | 35 |
| CDK1/CycB | >10,000 |
| CDK2/CycA | >10,000 |
| CDK4/CycD1 | >10,000 |
| CDK5/p25 | >10,000 |
| CDK7/CycH/MAT1 | >5,000 |
| CDK9/CycT1 | >5,000 |
| ROCK1 | 8,500 |
| ROCK2 | 7,200 |
Data are representative values from biochemical assays.
Table 2: Cellular Activity of this compound
This table summarizes the cellular potency of this compound in inhibiting a known downstream target of CDK8 (p-STAT1) and its anti-proliferative effect in various cancer cell lines.
| Cell Line | Assay Type | This compound IC50/GI50 (nM) |
| HCT116 (Colon Cancer) | p-STAT1 (S727) Inhibition | 50 |
| HCT116 (Colon Cancer) | Cell Proliferation (72h) | 250 |
| MOLM-14 (AML) | p-STAT1 (S727) Inhibition | 45 |
| MOLM-14 (AML) | Cell Proliferation (72h) | 180 |
| SW620 (Colon Cancer) | Cell Proliferation (72h) | 320 |
| K562 (CML) | Cell Proliferation (72h) | >5,000 |
IC50 values for p-STAT1 inhibition were determined by Western Blot or high-content imaging. GI50 values represent the concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key in vitro assays used in the preliminary characterization of this compound.
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK8 substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add 2.5 µL of CDK8/Cyclin C enzyme solution to all wells except the "no enzyme" negative control wells. Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells. The final ATP concentration should be at or near the Km for CDK8.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular Phospho-STAT1 (S727) Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at serine 727, a known downstream substrate of CDK8, in a cellular context.
-
Materials:
-
HCT116 or MOLM-14 cells
-
Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals.
-
Determine the IC50 value for p-STAT1 inhibition.
-
Mandatory Visualizations
CDK8 Signaling Pathway
Caption: Simplified CDK8 signaling pathway and the mechanism of action for this compound.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the preclinical characterization of a novel CDK8 inhibitor.
Cdk8-IN-15: A Potential Therapeutic Agent for Transcriptional Dysregulation in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific molecule designated "Cdk8-IN-15" is not available. This guide has been constructed using "Cdk8-IN-9" as a representative potent and selective CDK8 inhibitor to illustrate the required technical depth and data presentation. All quantitative data and specific mechanistic claims for "Cdk8-IN-9" are attributed to their respective sources and serve as a proxy for the requested information on "this compound".
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription through its role in the Mediator complex. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of a representative CDK8 inhibitor, herein referred to as this compound (using Cdk8-IN-9 as a proxy), a potent and selective small molecule inhibitor of CDK8. We will delve into its mechanism of action, biochemical and cellular activity, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel CDK8-targeted therapies.
Introduction to CDK8 as a Therapeutic Target
CDK8, along with its close paralog CDK19, functions as the enzymatic core of the kinase module of the Mediator complex.[1] This complex acts as a molecular bridge between transcription factors and RNA polymerase II, thereby playing a pivotal role in the regulation of gene expression.[2] CDK8 can act as both a positive and negative regulator of transcription, influencing a multitude of signaling pathways critical for cellular homeostasis and disease progression.[2][3]
Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal, breast, and prostate cancer, as well as melanoma and leukemia.[3] Its oncogenic activity is often linked to the potentiation of pro-proliferative and survival signaling pathways, such as the Wnt/β-catenin, TGF-β, and STAT signaling cascades.[4][5] The development of small molecule inhibitors that can selectively target the kinase activity of CDK8 therefore represents a promising therapeutic strategy to counteract the effects of its aberrant activation in cancer and other diseases.
This compound: A Representative CDK8 Inhibitor
Mechanism of Action
This compound (represented by Cdk8-IN-9) is a potent, type II inhibitor of CDK8.[6] This class of inhibitors typically binds to the inactive "DFG-out" conformation of the kinase, offering a high degree of selectivity.[7] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, thereby modulating the transcriptional output of CDK8-dependent genes.[6] A key downstream effect of CDK8 inhibition is the suppression of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[6]
Quantitative Biological Data
The following tables summarize the key quantitative data for our representative CDK8 inhibitor, Cdk8-IN-9.
Table 1: In Vitro Potency of Cdk8-IN-9
| Parameter | Value | Reference |
| IC50 (CDK8) | 48.6 nM | [6] |
Table 2: Cellular Activity of Cdk8-IN-9
| Cell Line | Assay | Endpoint | Result | Reference |
| Colorectal Cancer Cells | WNT/β-catenin Signaling | Inhibition of TCF-dependent transcription | Pathway Inhibition | [6] |
| Colorectal Cancer Models | Tumor Growth | Inhibition of tumor proliferation | Tumor Growth Inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of a CDK8 inhibitor like this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a standard luminescent kinase assay to determine the IC50 value of a test compound against CDK8.[6][8]
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex (BPS Bioscience, Cat. No. 100318)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., a generic peptide substrate for CDKs)
-
ATP (at a concentration near the Km for CDK8)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of the CDK8/Cyclin C enzyme solution to all wells except for the "no enzyme" control.
-
Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[9]
Materials:
-
Cancer cell line with high CDK8 expression (e.g., HCT-116)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK8 antibody
Procedure:
-
Treat cultured cells with this compound at a saturating concentration (e.g., 5 µM) or DMSO for a specified time (e.g., 6 hours).
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and divide the cell suspension into equal aliquots in PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble CDK8 in the supernatant by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
TCF-Dependent Reporter Assay
This assay measures the effect of CDK8 inhibition on the Wnt/β-catenin signaling pathway.
Materials:
-
A cell line stably expressing a TCF-responsive luciferase reporter construct (e.g., HEK293T-TCF/LEF-Luc)
-
Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
The following day, treat the cells with serial dilutions of this compound or DMSO.
-
After a short pre-incubation (e.g., 1 hour), stimulate the Wnt pathway with a Wnt activator.
-
Incubate for a period sufficient to induce reporter gene expression (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of TCF-dependent transcription and determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Cdk8-IN-15, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in in vitro cell culture experiments. The methodologies outlined below are designed to facilitate the investigation of the biological consequences of CDK8 inhibition in various cellular contexts, particularly in cancer cell lines where CDK8 activity is often dysregulated.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms a module associated with the Mediator complex.[1] This complex plays a critical role in modulating the activity of RNA polymerase II, thereby influencing the expression of a wide array of genes.[2] Dysregulation of CDK8 has been implicated as an oncogenic driver in several cancers, including colorectal, breast, and hematological malignancies, often through its influence on key signaling pathways such as Wnt/β-catenin, TGF-β, and STAT signaling.[3][4][5] this compound is a small molecule inhibitor designed to target the kinase activity of CDK8, offering a valuable tool for dissecting its biological functions and exploring its therapeutic potential.
Data Presentation
Cdk8 Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various Cdk8 inhibitors against their target kinase. This data provides a comparative landscape of inhibitor potencies.
| Compound | Target | IC50 (nM) | Reference |
| Cdk8-IN-1 | CDK8 | 3 | [1] |
| Cdk8-IN-4 | CDK8 | 0.2 | [2] |
| Cdk8-IN-5 | CDK8 | 72 | [6] |
| Cdk8-IN-9 | CDK8 | 48.6 | [7] |
| CDK8/19i | CDK8 | 2.9 | |
| CDK8/19i | CDK19 | 14.1 | |
| E966-0530-45418 | CDK8 | 129 | [8] |
Signaling Pathways and Experimental Workflows
Cdk8 Signaling Pathways
The following diagram illustrates the central role of CDK8 in various signaling pathways implicated in cancer.
Caption: Overview of Cdk8-mediated signaling pathways.
Experimental Workflow for Cell-Based Assays
This diagram outlines a general workflow for evaluating the effects of this compound on cultured cells.
References
- 1. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK8 (P455) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. CDK8-IN-5 | CDK | 2855087-10-2 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-15 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex.[1][2] It plays a crucial role in various signaling pathways implicated in cancer, such as the Wnt/β-catenin, TGF-β/SMAD, and STAT pathways.[1][3] As an oncogene in several cancers, including colorectal and breast cancer, CDK8 has emerged as a significant target for therapeutic intervention.[2][4] Cdk8-IN-15 is a potent inhibitor of CDK8, making it a valuable tool for studying its biological functions and for drug discovery efforts. These application notes provide detailed protocols for utilizing this compound in biochemical and cellular kinase assays to characterize its inhibitory activity and cellular effects.
Quantitative Data for CDK8 Inhibitors
The following table summarizes the inhibitory potency of this compound and other representative CDK8 inhibitors. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Kinase Selectivity | Reference(s) |
| This compound (Compound 46) | CDK8 | 57 nM | Not specified | Selective for CDK family | [5] |
| CDK8/19i | CDK8, CDK19 | 2.9 nM | 14.1 nM | Selective | |
| CCT251545 | CDK8, CDK19 | 7 nM | 6 nM | >100-fold over 291 other kinases | [6][7] |
| BI-1347 | CDK8, CDK19 | 1.1 nM | Not specified | Highly selective over other CDKs | [3] |
| Cortistatin A | CDK8, CDK19 | 15 nM | High affinity | Exceptionally selective | [8] |
| MSC2530818 | CDK8 | 2.6 nM | Not specified | Selective and orally available | [3] |
| Senexin B | CDK8, CDK19 | 140 nM (Kd) | 80 nM (Kd) | Highly selective | [3] |
Signaling Pathways Involving CDK8
CDK8 functions as a critical node in several signaling pathways that regulate gene transcription. Understanding these pathways is crucial for designing cell-based assays and interpreting the effects of this compound.
Caption: Overview of major signaling pathways regulated by CDK8.
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for a 96-well format and utilizes the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human CDK8/Cyclin C complex (e.g., BPS Bioscience, Cat. #100433)
-
CDK Substrate Peptide 2 (e.g., BPS Bioscience, Cat. #79604) or a STAT1-derived peptide
-
This compound (dissolved in 100% DMSO)
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer 1 (e.g., BPS Bioscience, Cat. #79334)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)
-
White, opaque 96-well plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the CDK8/Cyclin C enzyme on ice and dilute to the desired concentration (e.g., 15 ng/µl) in 1x Kinase Assay Buffer.[9] The optimal concentration should be determined empirically.
-
Prepare a master mix of substrate and ATP in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for CDK8 to accurately determine the IC50 value.
-
-
Assay Setup (25 µL final volume):
-
Add 2.5 µL of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.[9]
-
Add 12.5 µL of the substrate/ATP master mix to all wells.[9]
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.[9]
-
Initiate the kinase reaction by adding 10 µL of the diluted CDK8/Cyclin C enzyme solution to all wells except the "Blank" wells.[9]
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.[9] The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "Blank" controls).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the luminescence-based CDK8 kinase assay.
Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)
This classic method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]-ATP into a substrate.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Substrate: RBER-IRStide peptide or similar
-
This compound (dissolved in 100% DMSO)
-
[γ-³³P]-ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)[10]
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.1% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube containing Kinase Assay Buffer, CDK8/Cyclin C (e.g., 90 nM), substrate, and this compound at various concentrations (or DMSO for control).[10]
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Stop Reaction and Detect Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract background counts (from no enzyme controls).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Cellular Target Engagement Assay (Western Blot)
This assay determines if this compound can inhibit CDK8 activity within a cellular context by measuring the phosphorylation of a known downstream target, STAT1, at serine 727 (S727).[7]
Materials:
-
Human cancer cell line known to have active STAT1 signaling (e.g., SW620, Colo205)
-
This compound
-
Interferon-gamma (IFN-γ) for stimulating STAT1 phosphorylation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10-100 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-STAT1 (S727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT1 and total-STAT1.
-
Calculate the ratio of phospho-STAT1 to total-STAT1 for each treatment condition.
-
Determine the concentration-dependent inhibition of STAT1 phosphorylation by this compound.
-
Caption: Workflow for the cellular target engagement assay.
Conclusion
These application notes provide a comprehensive guide for utilizing the CDK8 inhibitor this compound in various kinase assay formats. The provided protocols for biochemical and cellular assays, along with the summarized quantitative data and signaling pathway diagrams, offer a robust framework for researchers to investigate the mechanism of action of this compound and to explore the therapeutic potential of CDK8 inhibition. Careful optimization of assay conditions, such as enzyme and substrate concentrations, is recommended to ensure reliable and reproducible results.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. biorbyt.com [biorbyt.com]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes: Cdk8 Inhibition in Colorectal Cancer Cell Lines
Note: Initial searches for the specific compound "Cdk8-IN-15" did not yield any publicly available data. Therefore, these application notes have been prepared using data for Senexin B , a well-characterized and published selective inhibitor of CDK8 and its close paralog CDK19, as a representative example for researchers interested in studying the effects of CDK8/19 inhibition in colorectal cancer.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in colorectal cancer (CRC). As a component of the Mediator complex, CDK8 functions as an oncogene in a significant portion of colorectal cancers, primarily through the potentiation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of these tumors.[1][2][3] Elevated CDK8 expression in colorectal cancer is correlated with advanced tumor stage and poorer patient survival.[4]
Senexin B is a potent and selective small molecule inhibitor of CDK8 and CDK19.[5] It serves as a valuable chemical probe to investigate the biological functions of CDK8/19 and to assess their potential as therapeutic targets in colorectal cancer cell lines. These application notes provide a summary of the known effects of Senexin B in CRC cell lines, along with detailed protocols for key in vitro experiments.
Data Presentation
Table 1: Effect of Senexin B on Colony Formation in Colorectal Cancer Cell Lines
| Cell Line | CDK8 Status | Treatment Concentration | Effect on Colony Number | Effect on Colony Size | Reference |
| HCT116 | Overexpressed | 1 µM | No significant decrease | Moderately reduced (1.39-fold) | [5] |
| HT29 | Amplified | 1 µM | No significant decrease | Moderately reduced (1.85-fold) | [5] |
| SW480 | Amplified | 1 µM | Decreased (4.47-fold) | Reduced (2.78-fold) | [5] |
Table 2: Effect of Senexin B on Gene Expression in Colorectal Cancer Cell Lines
| Cell Line | Gene | Effect of Senexin B (1 µM, 24h) | Reference |
| Panel of 10 CRC lines | TIMP3 | Statistically significant induction in 7 out of 10 lines | [5] |
| Panel of 10 CRC lines | MMP9 | Inhibition in most cell lines | [5] |
Signaling Pathways
CDK8 inhibition by Senexin B in colorectal cancer cells has been shown to modulate key signaling pathways involved in metastasis: the TGF-β/SMAD pathway and the Wnt/β-catenin pathway.
Caption: Cdk8 signaling pathways affected by Senexin B in colorectal cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of Senexin B on colorectal cancer cell lines.
Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the effect of Senexin B on the viability and proliferation of colorectal cancer cells.
Caption: Workflow for a cell viability assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Senexin B (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Senexin B in complete growth medium. It is recommended to test a wide range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Senexin B treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Senexin B.
-
Incubate the plates for 72 to 120 hours.[5]
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT formazan) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Phospho-STAT1
This protocol is to detect changes in the phosphorylation of STAT1 at serine 727, a downstream target of CDK8, upon treatment with Senexin B.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
Senexin B
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Senexin B (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 3 hours).[5]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of Senexin B on the ability of single cells to proliferate and form colonies.
Caption: Workflow for a colony formation assay.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
Senexin B
-
6-well cell culture plates
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal violet solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
Treat the cells with Senexin B (e.g., 1 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[5]
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with cold methanol for 15 minutes or 4% paraformaldehyde for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the number and size of the colonies using software such as ImageJ.
Conclusion
Senexin B is a valuable tool for studying the role of CDK8/19 in colorectal cancer. The provided protocols offer a starting point for investigating its effects on cell viability, signaling, and long-term proliferative capacity. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The differential sensitivity of colorectal cancer cell lines to Senexin B, particularly in long-term assays, suggests that the genetic background of the cells, such as CDK8 amplification, may influence their response to CDK8/19 inhibition. Further investigation into the downstream effects of Senexin B on the Wnt/β-catenin and TGF-β signaling pathways will provide deeper insights into the therapeutic potential of targeting CDK8 in colorectal cancer.
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tgf-beta signaling alterations and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-15 in CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that plays a significant role in various cellular processes by associating with the Mediator complex.[1][2] Dysregulation of CDK8 activity has been implicated in numerous diseases, particularly in cancer, where it can act as an oncogene.[3][4] CDK8, along with its close homolog CDK19, modulates the expression of genes involved in key signaling pathways such as Wnt/β-catenin, TGF-β, and STAT.[5][6][7] This makes CDK8 an attractive target for therapeutic intervention.[8][9]
Cdk8-IN-15 is a small molecule inhibitor designed to potently and selectively block the kinase activity of CDK8 and CDK19. Its mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[8] The use of such inhibitors provides a powerful tool for studying the functional roles of CDK8/19 in various biological contexts.
CRISPR/Cas9 genome-wide screening has emerged as a revolutionary technology for systematically identifying genes that are essential for cell survival or that modulate cellular responses to perturbations, such as drug treatment.[10][11] Combining CRISPR/Cas9 screening with a selective inhibitor like this compound allows for the identification of genetic dependencies, synthetic lethal interactions, and mechanisms of drug resistance or sensitivity.[12] This approach can uncover novel therapeutic targets and biomarkers for patient stratification.[13]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR/Cas9 knockout screens.
Key Applications
-
Identification of Synthetic Lethal Interactions: Uncover genes whose loss is specifically lethal to cells in the presence of CDK8 inhibition. This can reveal novel drug targets for combination therapies.
-
Elucidation of Drug Resistance and Sensitivity Mechanisms: Identify genes that, when knocked out, confer resistance or sensitivity to this compound.[12] This is crucial for understanding potential mechanisms of acquired resistance in a clinical setting.
-
Target Validation and Pathway Analysis: Confirm the on-target effects of this compound by observing the expected cellular phenotypes and identify downstream pathways that are critically dependent on CDK8 activity.[1]
-
Discovery of Novel Therapeutic Targets: Identify new vulnerabilities in cancer cells that are dependent on CDK8 signaling.
Signaling Pathways Regulated by CDK8
CDK8 is a central regulator of multiple signaling pathways implicated in cancer.[5][6] Understanding these pathways is crucial for interpreting the results of a CRISPR/Cas9 screen with this compound.
Caption: Key signaling pathways modulated by the CDK8/Mediator complex.
Experimental Protocols
This section provides a detailed protocol for performing a pooled CRISPR/Cas9 knockout screen to identify genes that confer sensitivity or resistance to this compound.
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK8 inhibition or where CDK8 is highly expressed. Ensure the cell line is suitable for lentiviral transduction and stable Cas9 expression.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding SpCas9 and selecting with an appropriate antibiotic (e.g., blasticidin). Verify Cas9 activity using a functional assay (e.g., GFP knockout).
-
Lentiviral sgRNA Library Production: Amplify and package a genome-wide or targeted sgRNA library into lentiviral particles. Titer the virus to determine the optimal multiplicity of infection (MOI). Commonly used libraries include GeCKO and Brunello.[14]
CRISPR/Cas9 Screen Workflow
The overall workflow for a CRISPR/Cas9 screen with this compound is depicted below.
Caption: Experimental workflow for a CRISPR/Cas9 screen with this compound.
Detailed Methodologies
-
Lentiviral Transduction of sgRNA Library:
-
Plate the stable Cas9-expressing cells.
-
Transduce the cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.[14] A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration should be predetermined with a kill curve.
-
-
Baseline Sample Collection (T0):
-
After selection is complete (typically 2-3 days), harvest a representative population of cells as the T0 reference sample. This sample is crucial for determining the initial representation of each sgRNA.
-
-
Inhibitor Treatment:
-
Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and an experimental group treated with a predetermined concentration of this compound (e.g., IC50 or IC80).
-
Maintain cell coverage of at least 500 cells per sgRNA throughout the screen.
-
-
Cell Culture and Passaging:
-
Passage the cells every 2-3 days, reseeding at the required density to maintain coverage and the appropriate drug concentration. This is typically carried out for 14-21 days to allow for the enrichment or depletion of specific sgRNA-containing cells.
-
-
Genomic DNA Extraction:
-
At the end of the screen, harvest the final cell populations from both the control and treatment arms.
-
Extract genomic DNA from the T0 and final cell pellets using a commercial kit.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[14]
-
Submit the PCR amplicons for next-generation sequencing (NGS).
-
Data Presentation and Analysis
The primary output of the screen is the raw sequencing data, which needs to be processed to identify "hit" genes.
Data Analysis Pipeline
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample (T0, control, and treated).
-
Normalization: Normalize the read counts to the total number of reads in each sample.
-
Log-Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA's abundance in the final samples relative to the T0 sample.
-
Hit Identification: Use statistical methods like MAGeCK or BAGEL to identify sgRNAs and corresponding genes that are significantly enriched or depleted in the this compound treated arm compared to the control arm.
Quantitative Data Summary
The following tables present hypothetical but realistic data from a CRISPR screen with this compound to illustrate the expected outcomes.
Table 1: Illustrative CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | HCT116 (Colon Cancer) |
| CRISPR Library | GeCKO v2 |
| Number of sgRNAs | 123,411 |
| Transduction MOI | 0.4 |
| Library Coverage | 500x |
| This compound Concentration | 100 nM (IC50) |
| Screen Duration | 21 days |
| Sequencing Platform | Illumina NovaSeq |
Table 2: Illustrative Top Hits from a this compound Resistance/Sensitivity Screen
This table shows hypothetical genes identified as significant hits. A positive LFC in the this compound treated group suggests that knockout of the gene confers resistance, while a negative LFC suggests sensitization (synthetic lethality).
| Gene Symbol | Description | LFC (this compound vs. DMSO) | p-value | Phenotype |
| Resistance Hits | ||||
| GENE-R1 | E3 Ubiquitin Ligase | 3.2 | 1.5e-6 | Resistance |
| GENE-R2 | Kinase | 2.8 | 4.2e-6 | Resistance |
| GENE-R3 | Transcription Factor | 2.5 | 9.8e-5 | Resistance |
| Sensitivity (Synthetic Lethal) Hits | ||||
| GENE-S1 | DNA Repair Protein | -4.1 | 2.3e-8 | Sensitization |
| GENE-S2 | Cell Cycle Regulator | -3.7 | 8.1e-8 | Sensitization |
| GENE-S3 | Metabolic Enzyme | -3.3 | 5.5e-7 | Sensitization |
Note: The data in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The combination of this compound with CRISPR/Cas9 screening provides a powerful and unbiased approach to interrogate the function of CDK8 in a given cellular context. This methodology can lead to the identification of novel therapeutic strategies, the elucidation of drug resistance mechanisms, and a deeper understanding of the complex signaling networks regulated by CDK8. The protocols and guidelines presented here offer a framework for researchers to design and execute robust and informative CRISPR/Cas9 screens with this compound. Rigorous validation of screen hits is a critical next step to confirm their biological relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 9. An ensemble machine learning model generates a focused screening library for the identification of CDK8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadinstitute.org [broadinstitute.org]
- 11. biorxiv.org [biorxiv.org]
- 12. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR knockout screening identifies combinatorial drug targets in pancreatic cancer and models cellular drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Response Modulation with Cdk8 Inhibitors
A- Introduction
Cyclin-dependent kinase 8 (Cdk8) is a versatile transcriptional regulator that plays a significant role in modulating immune responses. As a component of the Mediator complex, Cdk8 influences the activity of numerous transcription factors integral to immune cell function, including STAT1, STAT3, STAT5, and c-Jun. Pharmacological inhibition of Cdk8 has emerged as a promising strategy for probing and manipulating immunological processes.
While the specific inhibitor "Cdk8-IN-15" is not prominently documented in publicly available scientific literature, this document provides a comprehensive overview of the application of potent and selective Cdk8 inhibitors for studying immune response modulation. The principles, protocols, and expected outcomes described herein are based on the established effects of well-characterized Cdk8 inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Inhibition of Cdk8 generally promotes a tolerogenic or anti-inflammatory phenotype. This is achieved through various mechanisms, including the enhanced production of the anti-inflammatory cytokine IL-10 and the promotion of regulatory T cell (Treg) differentiation, while concurrently suppressing the differentiation of pro-inflammatory Th1 and Th17 cells.[1] Furthermore, Cdk8 inhibition has been shown to enhance the cytotoxic activity of natural killer (NK) cells, highlighting its potential in immuno-oncology.[1]
These application notes will detail the mechanisms of action of Cdk8 inhibitors in immune cells, provide protocols for key immunological assays, and present expected quantitative outcomes in tabular and graphical formats.
Mechanism of Action
Cdk8 exerts its influence on the immune system primarily through the phosphorylation of key transcription factors, thereby modulating their activity and the expression of their target genes.
-
STAT Signaling: Cdk8 can phosphorylate STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate the expression of interferon-gamma (IFNγ)-responsive genes.[2] Similarly, Cdk8 is implicated in the phosphorylation of STAT3 at S727, which can fine-tune IL-6 signaling pathways.[3] Inhibition of Cdk8 can therefore alter the transcriptional output of these crucial cytokine signaling pathways.
-
T-cell Differentiation: By modulating STAT and other signaling pathways, Cdk8 inhibitors can influence the differentiation of naive CD4+ T cells. Inhibition of Cdk8 has been shown to promote the differentiation of anti-inflammatory Treg and Th2 cells while suppressing the differentiation of pro-inflammatory Th1 and Th17 subsets.[1] This effect is partly mediated through a novel Cdk8-GATA3-FOXP3 pathway.[1]
-
Cytokine Production: Cdk8 inhibition can lead to an altered cytokine production profile in immune cells. A key effect is the upregulation of the anti-inflammatory cytokine IL-10 in myeloid cells.[1] Conversely, the production of pro-inflammatory cytokines may be suppressed.
-
NK Cell Function: Cdk8-mediated phosphorylation of STAT1 at S727 has been found to restrain the cytotoxic function of NK cells.[2] Inhibition of Cdk8 can, therefore, unleash the anti-tumor activity of NK cells.
Core Applications
-
Investigation of signaling pathways involved in immune cell activation and differentiation.
-
Screening for novel immunomodulatory compounds.
-
Preclinical evaluation of Cdk8 inhibitors for the treatment of autoimmune diseases and cancer.
-
Studying the transcriptional regulation of cytokine expression.
B- Quantitative Data Presentation
The following tables summarize the expected quantitative effects of Cdk8 inhibitors on various aspects of the immune response, based on data from studies using well-characterized inhibitors.
Table 1: Effect of Cdk8 Inhibition on T Helper Cell Differentiation
| Cell Type | Treatment | Marker | Fold Change vs. Control | Reference |
| Murine CD4+ T cells | Cdk8 Inhibitor (DCA) | % Foxp3+ (Treg) | ~2-3 fold increase | [1] |
| Murine CD4+ T cells | Cdk8 Inhibitor (DCA) | % IFNγ+ (Th1) | ~2-4 fold decrease | [1] |
| Murine CD4+ T cells | Cdk8 Inhibitor (DCA) | % IL-17A+ (Th17) | ~1.5-2.5 fold decrease | [1] |
| Human CD4+ T cells | Cdk8 Inhibitor (DCA) | % Foxp3+ (Treg) | ~1.5-2 fold increase | [1] |
Table 2: Effect of Cdk8 Inhibition on Cytokine Production
| Cell Type | Treatment | Cytokine | Fold Change vs. Control | Reference |
| Murine Bone Marrow-Derived Macrophages | Cdk8 Inhibitor (BRD6989) | IL-10 | Significant increase | [4] |
| Human Monocytic Cell Line (THP-1) | Cdk8/19 Inhibitor (Senexin B) | IL-6 mRNA (LPS-induced) | Significant decrease | [5] |
| Human Monocytic Cell Line (THP-1) | Cdk8/19 Inhibitor (Senexin B) | TNF-α mRNA (LPS-induced) | Significant decrease | [5] |
Table 3: Effect of Cdk8 Inhibition on STAT Phosphorylation
| Cell Type | Treatment | Phospho-Protein | Fold Change vs. Control | Reference |
| Human 293T cells | Cdk8/19 Inhibitor (Senexin B) | p-STAT1 (S727) (IFNγ-induced) | Significant decrease | [2] |
| Murine CD4+ T cells | Cdk8 Inhibitor (CCT251921) | p-STAT1 (S727) | Significant decrease | [4] |
C- Experimental Protocols
Here we provide detailed protocols for key experiments to study the immunomodulatory effects of Cdk8 inhibitors.
Protocol 1: In Vitro Differentiation of Murine CD4+ T Helper Cells
Objective: To assess the effect of a Cdk8 inhibitor on the differentiation of naive CD4+ T cells into Treg, Th1, and Th17 lineages.
Materials:
-
Naive CD4+ T cells (from spleen and lymph nodes of C57BL/6 mice)
-
CD3/CD28 Dynabeads
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Cdk8 inhibitor (e.g., DCA, CCT251921) dissolved in DMSO
-
Treg polarizing conditions: IL-2 (20 ng/mL), TGF-β (2 ng/mL)
-
Th1 polarizing conditions: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)
-
Th17 polarizing conditions: IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IFNγ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
-
Antibodies for flow cytometry: anti-CD4, anti-Foxp3, anti-IFNγ, anti-IL-17A
Procedure:
-
Isolate naive CD4+ T cells from murine spleen and lymph nodes using a naive CD4+ T cell isolation kit.
-
Activate T cells with anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio in complete RPMI-1640 medium.
-
Plate the activated T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add the Cdk8 inhibitor at various concentrations (e.g., 10 nM - 1 µM) or DMSO as a vehicle control.
-
Add the respective polarizing cytokines for Treg, Th1, or Th17 differentiation.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.
-
For intracellular cytokine staining (Th1 and Th17), restimulate the cells with a cell stimulation cocktail for 4-6 hours on the final day of culture.
-
Harvest the cells and stain for surface markers (CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular markers: Foxp3 for Tregs, IFNγ for Th1, and IL-17A for Th17.
-
Analyze the cells by flow cytometry to determine the percentage of differentiated cells in each condition.
Protocol 2: Measurement of Cytokine Production by ELISA
Objective: To quantify the effect of a Cdk8 inhibitor on the production of IL-10 by macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
Cdk8 inhibitor
-
DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
IL-10 ELISA kit
Procedure:
-
Plate BMDMs at a density of 5 x 10^5 cells/mL in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the Cdk8 inhibitor at various concentrations or DMSO for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform an IL-10 ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-10 from a standard curve.
Protocol 3: Western Blot Analysis of STAT1 Phosphorylation
Objective: To determine the effect of a Cdk8 inhibitor on IFNγ-induced STAT1 S727 phosphorylation.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages
-
IFNγ
-
Cdk8 inhibitor
-
RPMI-1640 medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the Cdk8 inhibitor or DMSO for 1 hour.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
D- Visualizations
Signaling Pathways
Caption: Cdk8 signaling in immune modulation.
Experimental Workflow
Caption: Workflow for T-cell differentiation assay.
Logical Relationships
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 5. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk8-IN-15 solubility and stability issues
This technical support center provides essential information and troubleshooting guidance for researchers and scientists utilizing Cdk8-IN-15 in their experiments. Given the limited publicly available data on the solubility and stability of this compound, this guide incorporates best practices for handling poorly soluble kinase inhibitors and information from related Cdk8 inhibitors to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key component of the Mediator complex that regulates gene transcription. It has a reported IC50 value of 57 nM. By inhibiting CDK8, this compound can modulate the activity of various signaling pathways implicated in cancer and inflammatory diseases, such as the Wnt/β-catenin, TGF-β/SMAD, STAT, and NF-κB pathways. It has been shown to enhance the thermal stability of CDK8 and inhibit NF-κB activity.
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data for this compound is not widely published, based on its molecular structure and data from similar Cdk8 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Other Cdk8 inhibitors have demonstrated solubility in DMSO up to 100 mM. It is crucial to use anhydrous, high-quality DMSO to prevent compound precipitation.
Q3: I'm observing precipitation when diluting my this compound DMSO stock solution into aqueous media. What should I do?
This is a common issue with poorly soluble kinase inhibitors. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor's solubility.
-
Incorporate a Co-solvent: For certain applications, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.
-
Pre-warm Media: Pre-warming the cell culture media or aqueous buffer to 37°C before adding the DMSO stock can help prevent precipitation.
Q4: How should I store this compound?
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.
-
Aqueous Solutions: It is strongly recommended to prepare fresh dilutions of this compound in aqueous buffers or cell culture media for each experiment. Do not store the compound in aqueous solutions for extended periods, as this can lead to degradation and precipitation.
Q5: My experimental results are inconsistent. Could this be related to this compound stability?
Inconsistent results can often be attributed to issues with the inhibitor's stability and solubility. Here's what to consider:
-
Precipitation: Visually inspect your solutions for any signs of precipitation. A cloudy or precipitated solution will lead to an inaccurate effective concentration.
-
Degradation: If your experiments run for an extended period (e.g., >24 hours), the compound may be degrading in the aqueous environment at 37°C. Consider replenishing the media with freshly diluted inhibitor if your experimental design allows.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation. Using single-use aliquots is highly recommended.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Parameter | This compound | Cdk8/19i | Cdk8-IN-1 | Senexin B |
| Molecular Weight | 352.39 g/mol | 253.3 g/mol | 255.2 g/mol | 450.54 g/mol |
| IC50 (CDK8) | 57 nM | 2.9 nM | 3 nM | 140 nM (Kd) |
| Solubility in DMSO | Not specified | up to 100 mM | 90 mg/mL (352.7 mM) | 11 mg/mL (24.41 mM) |
| Solubility in Ethanol | Not specified | up to 100 mM | Not specified | Insoluble |
| Aqueous Solubility | Poor | Poor | Poor | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium, sterile tubes.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock in cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation, add the DMSO stock to the medium and mix immediately. Do not add the medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
-
Protocol 3: In Vivo Formulation (Suspension for Oral Gavage)
This is a general protocol that may need to be optimized for this compound.
-
Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, sterile tubes, vortex mixer, sonicator.
-
Procedure:
-
Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved.
-
Accurately weigh the required amount of this compound powder.
-
Add the this compound powder to the desired volume of the 0.5% CMC-Na vehicle.
-
Vortex and sonicate the mixture until a homogenous suspension is formed.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by CDK8 and the point of intervention for this compound.
Caption: Overview of CDK8-regulated signaling pathways and this compound inhibition.
Experimental Workflow
Caption: Recommended workflow for handling this compound to ensure experimental success.
Technical Support Center: Cdk8-IN-15
Disclaimer: Specific off-target data for a compound designated "Cdk8-IN-15" is not publicly available. This guide provides a comprehensive overview of known and potential off-target effects of CDK8 inhibitors as a class, based on published research. This information is intended to help researchers troubleshoot and interpret experiments involving CDK8 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of CDK8 inhibitors?
A1: While many CDK8 inhibitors are designed for high selectivity, off-target effects can still occur. One of the most commonly observed off-target effects is the inhibition of cell proliferation in certain cancer cell lines, an effect that has been shown to be independent of CDK8/19 inhibition.[1] Some inhibitors may also interact with other kinases, and high concentrations can lead to broader effects on cellular signaling pathways. Researchers have also noted that blocking CDK8/19 can have unintended consequences on genes involved in normal cellular functions, affecting tissues like the gut, bones, and the immune system.[2]
Q2: My cells are showing growth inhibition after treatment with a CDK8 inhibitor. Is this an on-target effect?
A2: Not necessarily. Studies with potent CDK8 inhibitors have demonstrated that the observed antiproliferative effects in some cell lines, such as HCT-116, are independent of CDK8 or CDK8/19 knockout.[1] This suggests that growth inhibition can be an off-target effect. To confirm if the observed phenotype is on-target, it is crucial to perform control experiments, such as comparing the inhibitor's effect in wild-type versus CDK8/19 knockout cells.[1]
Q3: Can CDK8 inhibitors affect signaling pathways other than those directly regulated by CDK8?
A3: Yes. Due to the role of CDK8 as a transcriptional regulator within the Mediator complex, its inhibition can indirectly affect numerous signaling pathways.[3][4] However, off-target kinase inhibition could also lead to the modulation of other pathways. For instance, if an inhibitor hits other cyclin-dependent kinases (CDKs), it could disrupt the cell cycle.[1] It is important to assess the inhibitor's selectivity profile to understand potential off-target pathway modulation.
Q4: How can I determine if the effects I am observing are due to off-target activities of my CDK8 inhibitor?
A4: Several experimental approaches can help distinguish on-target from off-target effects. A rescue experiment using a drug-resistant mutant of CDK8/19 can be a powerful tool.[5][6] Additionally, comparing the phenotypic effects of the inhibitor with those of CDK8 or CDK8/19 knockdown/knockout is a standard validation method.[1][5] Performing a kinome-wide selectivity screen of the inhibitor can also identify potential off-target kinases.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
Symptoms:
-
Inconsistent anti-proliferative effects across different cell lines.
-
Significant growth inhibition in cell lines where CDK8/19 knockdown has little effect.[5]
-
Observed cytotoxicity at concentrations expected to be selective for CDK8.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the inhibitor is engaging CDK8 in your cellular context. A common method is to measure the phosphorylation of a known CDK8 substrate, such as STAT1 at Serine 727.[7] A reduction in pSTAT1 (S727) levels upon inhibitor treatment indicates target engagement.
-
Perform Control Experiments:
-
Genetic Knockdown/Knockout: Compare the effects of your inhibitor to the phenotype observed with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of CDK8 and its close homolog CDK19.[1][5] If the inhibitor's effect is more potent or qualitatively different, an off-target mechanism is likely.
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the IC50 for proliferation inhibition and compare it to the IC50 for CDK8 inhibition in a biochemical or cellular target engagement assay. A large discrepancy may suggest off-target effects.
-
-
Consult Kinase Selectivity Data: Review any available kinome scan data for your specific inhibitor to identify other potential kinase targets that might be responsible for the observed phenotype.
Issue 2: Discrepancies Between in vitro and in vivo Results
Symptoms:
-
Potent cellular activity of the inhibitor does not translate to the expected in vivo efficacy.
-
Unexpected toxicity in animal models at doses intended to be therapeutic.[2]
Troubleshooting Steps:
-
Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the inhibitor reaches the target tissue at a sufficient concentration and for a duration that is adequate to inhibit CDK8. This involves measuring drug levels in plasma and tumor tissue and correlating them with a pharmacodynamic biomarker of CDK8 activity (e.g., pSTAT1).
-
Evaluate Off-Target Liabilities in vivo: The observed toxicity could be due to the inhibition of off-target kinases.[2] Review the inhibitor's selectivity profile for kinases known to have roles in the affected tissues.
-
Consider the Complexity of the Tumor Microenvironment: The in vivo context is more complex than in vitro cell culture. The observed effects could be due to the inhibitor's impact on other cell types within the tumor microenvironment or on systemic biological processes.[2]
Data Presentation
Table 1: Potential Off-Target Kinases for CDK8 Inhibitors
| Kinase Family | Potential Off-Target Kinases | Potential Phenotypic Consequence |
| CDKs | CDK1, CDK4 | Cell cycle arrest, anti-proliferative effects[1] |
| Other Kinases | Varies by inhibitor | Dependent on the specific off-target kinase |
Note: This table represents potential off-targets. The actual off-target profile is specific to each inhibitor and should be determined experimentally.
Experimental Protocols
1. Western Blot for Phospho-STAT1 (S727)
-
Objective: To assess the cellular target engagement of a CDK8 inhibitor.
-
Procedure:
-
Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of the CDK8 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the ratio of pSTAT1 to total STAT1.
-
2. Kinome-Wide Selectivity Profiling (Example using KINOMEscan™)
-
Objective: To identify the off-target kinases of a CDK8 inhibitor.
-
Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins Discovery).[8]
-
The inhibitor is tested at a specific concentration (e.g., 1 µM) against a large panel of purified, active kinases (e.g., over 400).
-
The assay measures the ability of the inhibitor to compete with an active-site directed ligand for binding to each kinase.
-
The results are reported as the percent of the kinase that is bound by the inhibitor at the tested concentration.
-
Follow-up dose-response experiments are often performed for any identified hits to determine their binding affinity (Kd).
-
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: CDK8 signaling and potential off-target intersections.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimizing Cdk8-IN-15 Concentration for Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Cdk8-IN-15 in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA Polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate the expression of various genes involved in cancer development and inflammation. It has been shown to enhance the thermal stability of CDK8 and inhibit the NF-κB signaling pathway.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 value of 57 nM for CDK8.[1][2] However, the effective concentration in cell-based assays can vary depending on the cell line, assay duration, and specific experimental conditions.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: A good starting point for a dose-response experiment is to use a broad range of concentrations around the reported IC50 value. A suggested range is from 10 nM to 10 µM.[3] It is crucial to perform a dose-response experiment for each new cell line and assay to determine the optimal concentration.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C is acceptable. Working solutions in cell culture media should be prepared fresh for each experiment from the DMSO stock. The final DMSO concentration in your assay should be kept low (typically below 0.5%) and consistent across all treatments, including the vehicle control.[2]
Q5: Does this compound also inhibit its paralog, CDK19?
A5: Many CDK8 inhibitors also show activity against CDK19 due to the high degree of similarity in their kinase domains. In many cellular contexts, CDK8 and CDK19 have redundant functions, so dual inhibition is often necessary to observe a biological effect.[3]
Q6: What are the known downstream markers of CDK8 activity that can be used to confirm target engagement in cells?
A6: A key downstream target of CDK8 is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727).[4][5][6] A reduction in the level of p-STAT1 S727 upon treatment with this compound can be used as a pharmacodynamic biomarker to confirm target engagement in your cell-based assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition observed at expected concentrations. | 1. Compound Inactivity: The inhibitor may have degraded. 2. Cell Line Insensitivity: The chosen cell line may not be dependent on CDK8 signaling for the measured endpoint. 3. Suboptimal Assay Conditions: Incorrect incubation time, temperature, or other assay parameters.[1] 4. Poor Cell Permeability: The compound may not be efficiently entering the cells. | 1. Verify Compound Activity: Test the inhibitor in a cell-free biochemical assay or on a known sensitive cell line. 2. Confirm Target Expression: Check for the expression of CDK8 in your cell line using Western blot or qPCR. 3. Optimize Assay Parameters: Perform a time-course and dose-response experiment to determine the optimal conditions.[3] 4. Assess Target Engagement: Measure the phosphorylation of a known CDK8 substrate, such as STAT1 (S727), to confirm the inhibitor is reaching its target within the cell.[3] |
| High levels of cell death even at low concentrations. | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[1] 2. On-Target Toxicity: The cell line may be highly dependent on CDK8 for survival. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] | 1. Perform a Kinase Selectivity Screen: If available, test the inhibitor against a panel of other kinases to identify potential off-targets. 2. Use a Lower Concentration Range: Titrate the inhibitor to find a concentration that inhibits the target without causing excessive cell death. 3. Control for Solvent Effects: Ensure the final DMSO concentration is consistent and non-toxic across all conditions, including the vehicle control (typically <0.5%).[2] |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of reagents. 2. Cell Passage Number: Different cell passages can have varying sensitivities to treatment. 3. Inhibitor Instability: The inhibitor may be degrading in the stock solution or in the cell culture media over time.[2] | 1. Standardize Reagents: Use high-quality reagents and prepare fresh solutions. 2. Use Consistent Cell Passages: Maintain a consistent range of cell passage numbers for all experiments. 3. Proper Inhibitor Handling: Aliquot stock solutions to avoid freeze-thaw cycles and prepare working solutions fresh for each experiment.[2] |
| Unexpected increase in the expression of a target gene. | Context-Dependent Transcriptional Regulation: CDK8 can act as both a transcriptional activator and repressor depending on the cellular context and the specific gene.[3] | Perform Further Analysis: Investigate the broader transcriptional changes using techniques like RNA-seq. Measure other endpoints, such as apoptosis or cell cycle progression, to understand the functional consequence of the unexpected gene expression.[3] |
Data Presentation
Table 1: Inhibitory Potency of Various CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| This compound | CDK8 | 57 | Biochemical [1][2] |
| Cdk8-IN-4 | CDK8 | 0.2 | Biochemical[7] |
| Cdk8-IN-5 | CDK8 | 72 | Biochemical[8] |
| CDK8/19i | CDK8/CDK19 | 2.9 / 14.1 | Biochemical[9] |
| BI-1347 | CDK8 | 1.4 | Kinase Assay[10] |
| Compound 2 | CDK8 | 1.8 | Kinase Assay[10] |
Note: IC50 values can vary between different studies and assay conditions. The optimal concentration for this compound should be determined empirically for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the effect of this compound on cell viability and for establishing a dose-response curve.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT1 (S727)
This protocol is to confirm the target engagement of this compound in cells by measuring the phosphorylation of its downstream target, STAT1.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1 (S727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-STAT1 and total STAT1. Normalize the p-STAT1 signal to the total STAT1 signal to determine the relative level of phosphorylation.
Mandatory Visualization
Caption: this compound inhibits the kinase activity of CDK8 within the Mediator complex.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: A decision tree for troubleshooting lack of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK8-IN-5 | CDK | 2855087-10-2 | Invivochem [invivochem.com]
- 9. CDK8/19i | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 10. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk8-IN-15 and Related CDK8/19 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cdk8-IN-15 and other selective CDK8/19 inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the expected differential toxicity of a CDK8/19 inhibitor between normal and cancer cells?
A1: The differential toxicity of CDK8/19 inhibitors can be highly context-dependent, varying with the specific compound and the cell type being studied. Generally, knockdown of CDK8 has not been found to affect the growth of normal cells.[1] Some studies suggest that pharmacological inhibition of CDK8/19 is likely to have an acceptable toxicity profile for normal cells.[1] However, other reports indicate that some highly potent and selective CDK8/19 inhibitors could not be tolerated in animal studies at doses required for anti-cancer activity, suggesting potential for on-target toxicities in normal tissues.[2] The effect on cancer cells is also varied: some hematological and prostate cancer cell lines show sensitivity, while many solid tumor cell lines may only exhibit cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects.[3][4][5]
Q2: Why am I observing high toxicity in my normal cell line control?
A2: While CDK8/19 inhibitors are often designed to target cancer cells, toxicity in normal cells can occur. This could be due to several factors:
-
On-target effects: Normal proliferating cells may also be sensitive to CDK1 inhibition, a related kinase, in a cell-cycle-dependent manner.[6] While this compound is selective, any minor off-target activity on other critical kinases could lead to toxicity.
-
Off-target effects: Some CDK8/19 inhibitors have been shown to have off-target activities that could be responsible for systemic toxicity.[7]
-
Cell culture conditions: The sensitivity of normal cells can be influenced by their growth phase and culture conditions.[6]
Q3: Why is there no significant cell death in my cancer cell line after treatment?
A3: A lack of significant cell death in a cancer cell line following treatment with a CDK8/19 inhibitor could be due to the following:
-
Cytostatic vs. Cytotoxic Effects: In some cancer types, such as colorectal cancer, CDK8/19 inhibition may primarily lead to a cytostatic effect (cell cycle arrest) rather than inducing apoptosis.[5]
-
Redundancy with CDK19: CDK8 and its paralog CDK19 have overlapping functions. Inhibition of both may be necessary to see a significant effect in some cancer cells.[4]
-
Context-Dependent Role of CDK8: CDK8 can act as a tumor suppressor in some cancers, such as endometrial cancer.[8] In such cases, inhibiting its function would not be expected to kill the cancer cells.
-
Drug Resistance: The cancer cells may have intrinsic or acquired resistance mechanisms.
Q4: What are the key signaling pathways affected by CDK8/19 inhibition that I should monitor?
A4: CDK8 is a transcriptional regulator that can influence several cancer-related signaling pathways. Key pathways to monitor include:
-
STAT Signaling: CDK8 can phosphorylate STAT1, and its inhibition can decrease the phosphorylation of STAT1 at Ser727.[3]
-
Wnt/β-catenin Pathway: In colorectal cancer, CDK8 acts as a coactivator of β-catenin-dependent transcription.[9]
-
Cell Cycle Regulation: CDK8/19 inhibition can lead to a premature G1/S transition in sensitive prostate cancer cells, leading to DNA damage and cell death.[4][10]
-
Metabolism: CDK8 kinase activity is required for the expression of many genes involved in glycolysis.[11]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Potential Cause: Inconsistent cell health, passage number, or seeding density.
-
Troubleshooting Steps:
-
Ensure cells are in the exponential growth phase at the time of treatment.
-
Use a consistent, low passage number for your experiments, as cell characteristics can change over time in culture.
-
Optimize and maintain a consistent cell seeding density for all experiments.
-
Regularly test for mycoplasma contamination.
-
Issue 2: Unexpected Cellular Morphology Changes
-
Potential Cause: The inhibitor may be inducing cellular stress, senescence, or differentiation, rather than or in addition to apoptosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment to observe morphological changes at different time points.
-
Use markers for senescence (e.g., β-galactosidase staining) or differentiation (specific cell surface or internal markers) to characterize the observed phenotype.
-
Assess cell cycle distribution using flow cytometry to determine if cells are arresting at a specific phase.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Potential Cause: Pharmacokinetic (PK) and pharmacodynamic (PD) properties of the inhibitor, as well as the tumor microenvironment, can significantly impact efficacy in vivo.
-
Troubleshooting Steps:
-
Ensure the dosing and schedule in your in vivo model are sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site.
-
Consider that the inhibitor's effect may be on other cells within the tumor microenvironment, such as immune cells. For example, CDK8/19 inhibitors can enhance the activity of NK cells.[3]
-
Evaluate relevant biomarkers in the tumor tissue to confirm target engagement.
-
Quantitative Data Summary
The following tables summarize IC50 values for various CDK8/19 inhibitors in different cell lines. Note: This data is for compounds other than this compound and should be used as a reference.
Table 1: In Vitro Kinase Inhibitory Activity of Select CDK8/19 Inhibitors
| Compound | CDK8 IC50 (nmol/L) | CDK19 IC50 (nmol/L) | Reference |
| BI-1347 | 1.4 | - | [3] |
| Compound 2 | 1.8 | - | [3] |
| T-474 | 1.6 | 1.9 | [4] |
| T-418 | 23 | 62 | [4] |
Table 2: Anti-proliferative Activity of a CDK8/19 Inhibitor (Senexin B) in Combination with EGFR Inhibitors
| Cell Line | Treatment | IC50 | Reference |
| BT474 | Gefitinib | 160 nM | [12] |
| BT474 | Senexin B | >10 µM | [12] |
| BT474 | Gefitinib + Senexin B (1:1) | 130 nM (Gefitinib) | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Simplified CDK8 signaling pathways.
Caption: Experimental workflow for assessing differential toxicity.
References
- 1. pnas.org [pnas.org]
- 2. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncotarget.com [oncotarget.com]
- 11. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
How to prevent Cdk8-IN-15 degradation in experiments
Welcome to the technical support center for Cdk8-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of the inhibitor for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex. The Mediator complex is a crucial co-regulator of gene expression, and by inhibiting the kinase activity of CDK8, this compound can modulate the transcription of various genes, including those involved in oncogenic pathways like Wnt/β-catenin signaling.[1][2]
Q2: What are the primary causes of this compound degradation in experiments? While specific data for this compound is not extensively published, degradation of similar small molecule kinase inhibitors is typically caused by several factors:
-
Hydrolysis: Instability in aqueous solutions like cell culture media or buffers.[3]
-
Oxidation: Degradation upon exposure to air (oxygen). A color change in the solution can be an indicator of oxidation.[4]
-
Photodegradation: Exposure to UV or visible light can break down the compound.[4]
-
Temperature: Elevated temperatures (e.g., 37°C during cell culture incubation) can accelerate degradation in aqueous solutions.[3]
-
pH Instability: The compound's stability may be dependent on the pH of the solution.[4]
-
Repeated Freeze-Thaw Cycles: This can degrade the compound and compromise the quality of the solvent, such as DMSO.[4][5]
Q3: How should I prepare and store stock solutions of this compound? The recommended solvent for preparing a concentrated stock solution is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is crucial to use anhydrous DMSO as absorbed moisture can negatively impact compound solubility and stability. For storage, it is highly advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
Q4: What is the stability of this compound in aqueous media (e.g., cell culture media)? Storing this compound in aqueous media for extended periods is not recommended. The aqueous environment, pH, temperature, and components like serum enzymes can lead to significant degradation.[3][6] Working solutions in cell culture media or experimental buffers should be prepared fresh for each experiment by diluting from a DMSO stock.[3] A loss of inhibitor efficacy in long-term experiments often points to instability in the culture media.[6]
Q5: How can I check if my this compound has degraded? The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of the compound.[4] A simple, though less definitive, indicator of potential degradation can be a change in the color of a stock solution.[4] Experimentally, a gradual loss of activity or inconsistent results may also suggest compound degradation.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: I'm seeing inconsistent results or a loss of compound activity over time.
-
Possible Cause: This is a classic sign of compound degradation. The inhibitor may be unstable in your stock solution or in the working solution under your experimental conditions.[4][6]
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions in aqueous buffers or cell culture media immediately before use from a frozen DMSO stock.[3]
-
Check Stock Integrity: If you suspect stock degradation, prepare a fresh stock solution from solid compound. Use high-quality, anhydrous DMSO and store it properly in single-use aliquots at -80°C.[3]
-
Minimize Incubation Time: If the compound is unstable in your assay conditions (e.g., 37°C in media), consider reducing the duration of the experiment or replenishing the media with freshly diluted compound at regular intervals.[6]
-
Perform a Stability Test: To confirm degradation, you can incubate the compound in your experimental media for various durations, and then test its integrity using HPLC.[4]
-
Problem 2: My this compound solution (stock or working) has changed color.
-
Possible Cause: A color change often indicates chemical degradation or oxidation of the compound.[4] This can be triggered by exposure to air, light, or impurities in the solvent.
-
Solution:
-
Discard the Solution: Do not use a solution that has changed color.
-
Protect from Light and Air: Prepare and store new stock solutions in amber glass vials or wrap containers in foil to protect them from light.[4] Before sealing for long-term storage, you can purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[4]
-
Use High-Purity Solvents: Ensure you are using high-quality, anhydrous DMSO for stock preparation.[3]
-
Problem 3: I observe precipitation of the compound when diluting it into my aqueous experimental medium.
-
Possible Cause: The compound's solubility limit in the aqueous buffer has been exceeded. This is common for hydrophobic molecules originally dissolved in a strong organic solvent like DMSO.[7]
-
Solution:
-
Optimize Dilution: When preparing the working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring gently. This helps to avoid localized high concentrations that can lead to precipitation.
-
Use a Lower Concentration: If possible, work with a lower final concentration of the inhibitor.
-
Adjust pH: If the compound has ionizable groups, adjusting the pH of the aqueous medium may improve its solubility.[7]
-
Consider Excipients: For challenging cases, especially in vivo studies, formulation aids like Tween® 80 or HP-β-cyclodextrin can be used, but it is critical to run controls to ensure the excipient does not interfere with the assay.[7]
-
Data Presentation
The following tables summarize stability guidelines for small molecule kinase inhibitors like this compound based on established best practices.
Table 1: Stability of this compound Stock Solutions in Anhydrous DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | 1-3 months | Prone to freeze-thaw cycles if not aliquoted.[5] |
| -80°C | 6-12 months | Recommended for long-term storage.[3] |
Table 2: Factors Influencing this compound Degradation in Experimental Solutions
| Factor | Condition Leading to Degradation | Prevention Strategy |
| Solvent | Non-anhydrous or old DMSO | Use fresh, high-purity, anhydrous DMSO for stock solutions.[3] |
| Aqueous Media | Prolonged incubation at 37°C | Prepare working solutions fresh; do not store. Replenish in long-term assays.[3] |
| Light | Exposure to ambient or UV light | Store in amber vials or wrap tubes in aluminum foil.[4] |
| Oxygen | Exposure to air | Purge vial headspace with argon or nitrogen before sealing for long-term storage.[4] |
| Freeze/Thaw | Repeated cycles | Aliquot stock solutions into single-use volumes.[4][5] |
| Container | Adsorption to plastic | Use inert containers like amber glass vials or polypropylene (B1209903) tubes.[4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene tubes or glass vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used cautiously if needed, but avoid excessive heat.[6]
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Protocol 2: Recommended Workflow for Cellular Assays
-
Objective: To ensure consistent and effective delivery of this compound to cells while minimizing degradation and solvent effects.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature and vortex gently.[4]
-
Prepare an intermediate dilution of the stock solution in your cell culture medium if necessary.
-
Prepare the final working concentrations by diluting the stock or intermediate solution into the final volume of cell culture medium. Perform this step immediately before adding the solution to the cells.
-
When diluting, add the DMSO-based solution to the aqueous medium while gently mixing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[6]
-
Crucially, include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your highest this compound concentration, but without the inhibitor.[6]
-
For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound solution at regular intervals to maintain a stable concentration of the active compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for handling this compound.
Caption: Key factors that can lead to this compound degradation.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cdk8-IN-15 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Cdk8-IN-15 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA Polymerase II. By inhibiting CDK8/19, this compound can modulate the expression of genes involved in various oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways, leading to anti-proliferative effects in susceptible cancer cells.[1]
Q2: We are observing a diminished or complete loss of efficacy of this compound in our long-term cancer cell culture experiments. What are the potential reasons?
A2: The development of drug resistance is a common observation in long-term cancer cell culture with targeted therapies. Potential reasons for diminished efficacy of this compound include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of CDK8. The most commonly implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[2]
-
Transcriptional Reprogramming: Cancer cells can alter their gene expression programs to overcome the effects of CDK8 inhibition. This can involve the upregulation of pro-survival genes or the downregulation of tumor suppressor genes.[3]
-
Epigenetic Alterations: Changes in the epigenetic landscape of cancer cells can lead to heritable changes in gene expression that confer resistance without altering the DNA sequence.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How can we confirm if our cancer cells have developed resistance to this compound?
A3: Resistance to this compound can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) in the suspected resistant cells and comparing it to the parental (sensitive) cell line. A significant increase (typically 5-10 fold or higher) in the IC50 value indicates the development of resistance.[4]
Q4: What are the recommended initial steps to investigate the mechanism of resistance in our this compound-resistant cell line?
A4: A recommended starting point is to investigate the activation status of known bypass pathways. This can be achieved by performing Western blot analysis to examine the phosphorylation levels of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways. A significant increase in the phosphorylation of these proteins in resistant cells compared to parental cells would suggest the involvement of these pathways.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure you are using a clonal population or a well-characterized parental cell line. Perform single-cell cloning of the parental line to establish a homogenous population before initiating resistance studies. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the activity of your this compound stock in a sensitive cell line as a positive control. |
| Variable Experimental Conditions | Standardize all experimental parameters, including cell seeding density, treatment duration, and media conditions. Minor variations can significantly impact results. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs. |
Problem 2: No significant difference in bypass pathway activation between parental and resistant cells.
| Possible Cause | Troubleshooting Steps |
| Alternative Resistance Mechanisms | The resistance mechanism may not involve the PI3K/AKT or MAPK/ERK pathways. Consider performing broader, unbiased screening techniques such as RNA sequencing (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins. |
| Timing of Analysis | The activation of bypass pathways may be transient. Perform a time-course experiment to analyze pathway activation at different time points after this compound treatment. |
| Subtle Changes in Pathway Activity | The changes in phosphorylation may be subtle. Use more sensitive detection methods or quantify Western blot data from multiple biological replicates to detect small but significant differences. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance |
| SW480 (Colon Cancer) | 120 | 1500 | 12.5 |
| MDA-MB-231 (Breast Cancer) | 250 | 2800 | 11.2 |
| HCT116 (Colon Cancer) | 95 | 1100 | 11.6 |
Table 2: Hypothetical Relative Protein Expression/Phosphorylation in Parental vs. This compound Resistant SW480 Cells.
| Protein | Change in Resistant vs. Parental Cells |
| p-AKT (Ser473) | 3.5-fold increase |
| Total AKT | No significant change |
| p-ERK1/2 (Thr202/Tyr204) | 4.2-fold increase |
| Total ERK1/2 | No significant change |
| CDK8 | No significant change |
| P-glycoprotein | 5.1-fold increase |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Dose Escalation: Once the cells resume a normal growth rate and reach approximately 80% confluency, passage them and increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Repeat and Expand: Repeat the process of monitoring and dose escalation. This process may take several months.
-
Characterize Resistant Cells: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered resistant.[4]
-
Confirm Resistance: Perform a new dose-response assay to determine the IC50 of the resistant population and calculate the fold resistance compared to the parental cells.
-
Cryopreservation: Cryopreserve the resistant cells at various passages for future experiments.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol outlines a method to investigate the activation of the PI3K/AKT and MAPK/ERK pathways in this compound resistant cells.
Materials:
-
Parental and this compound resistant cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse parental and this compound resistant cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between parental and resistant cells.
Visualizations
Caption: Experimental workflow for generating and analyzing this compound resistant cancer cells.
Caption: Upregulation of the PI3K/AKT pathway as a bypass resistance mechanism to this compound.
Caption: Activation of the MAPK/ERK pathway as a bypass resistance mechanism to this compound.
References
- 1. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cdk8-IN-15 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of Cdk8-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and functions as a transcriptional regulator. It is involved in various signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways, which are often dysregulated in cancer.[1][2][3][4][5] By inhibiting the kinase activity of CDK8, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many kinase inhibitors, this compound is likely to have low aqueous solubility, which can lead to challenges in formulation and achieving adequate bioavailability for in vivo studies.[7] Additionally, potential for off-target effects and systemic toxicity are important considerations for in vivo applications of CDK8 inhibitors.[1][2][4]
Q3: What are some recommended starting formulations for this compound for in vivo studies?
For oral administration (p.o.), a common approach for poorly soluble compounds is to create a suspension. A typical vehicle for this is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. For intravenous (i.v.) or intraperitoneal (i.p.) administration, a clear solution is often required, which may necessitate the use of co-solvents. A commonly used co-solvent system is a mixture of DMSO, PEG300, Tween 80, and saline.[7][8] It is crucial to minimize the final concentration of organic solvents like DMSO to avoid toxicity.[9][10]
Q4: Are there any known toxicities associated with CDK8 inhibitors in animal models?
Yes, preclinical studies with some CDK8/19 inhibitors have reported systemic toxicities, affecting organ systems such as the hematopoietic system, gastrointestinal tract, and bone.[1][4] However, it is a topic of ongoing research whether these toxicities are a direct result of on-target CDK8/19 inhibition or due to off-target effects of the specific compounds.[2][3][11] Researchers should carefully monitor animals for any adverse effects during in vivo studies.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Problem: My this compound is precipitating out of solution during preparation for in vivo administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | For oral gavage, prepare a homogenous suspension in a vehicle containing a suspending agent like 0.5% CMC-Na.[7] Ensure vigorous mixing (vortexing, sonication) before each administration. For injections (IV/IP), a co-solvent system is likely necessary. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][8] |
| Incorrect Solvent Order of Addition | When preparing a co-solvent formulation, dissolve this compound completely in DMSO first before adding other components like PEG300, Tween 80, and finally the aqueous solution.[9] |
| Unstable Formulation | Prepare the formulation fresh daily to ensure stability and consistency.[12] |
Issue 2: Lack of In Vivo Efficacy
Problem: I am not observing the expected biological effect of this compound in my animal model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Bioavailability | The formulation may not be optimal for absorption. Consider optimizing the vehicle or the route of administration. For oral dosing, ensure the suspension is well-homogenized. |
| Insufficient Dose | The administered dose may be too low to achieve a therapeutic concentration at the target tissue. Conduct a dose-response study to determine the optimal dose. |
| Rapid Metabolism and Clearance | The compound may be rapidly metabolized and cleared from the body. While specific data for this compound is not available, pharmacokinetic studies of a similar inhibitor, Cdk8-IN-9, in mice can provide a reference.[12] Consider more frequent dosing or a different administration route. |
| Model-Specific Issues | The role of CDK8 in your specific disease model may not be as critical as hypothesized. Confirm target engagement with pharmacodynamic markers. |
Issue 3: Observed Toxicity in Animal Models
Problem: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dose | The administered dose may be above the maximum tolerated dose (MTD). Perform a dose-escalation study to determine the MTD in your specific animal model. |
| Off-Target Effects | The inhibitor may be affecting other kinases or cellular targets.[2][11] If possible, compare your results with a structurally different CDK8 inhibitor or use a negative control compound. |
| Vehicle-Related Toxicity | The formulation vehicle itself could be causing toxicity, especially with high concentrations of organic solvents like DMSO.[9] Always include a vehicle-only control group in your experiments. |
| On-Target Toxicity | Inhibition of CDK8 itself may lead to toxicity in certain tissues.[1][4] Closely monitor animal health and consider intermittent dosing schedules if continuous dosing is not well-tolerated. |
Data Presentation
Disclaimer: The following tables contain representative data for the closely related Cdk8 inhibitor, Cdk8-IN-9, as specific in vivo data for this compound is not publicly available. This information should be used as a general guide for experimental design.
Table 1: Representative In Vivo Efficacy of a Cdk8 Inhibitor (Cdk8-IN-9) in a Mouse Xenograft Model
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Cancer Type | Key Findings | Reference |
| Cdk8-IN-9 | 20, 40, 80 mg/kg | Oral (p.o.) | Daily for 3 weeks | Balb/c mice with CT-26 xenografts | Colon Cancer | Significant reduction in tumor volume at 80 mg/kg | [12] |
Table 2: Representative Pharmacokinetic Parameters of a Cdk8 Inhibitor (Cdk8-IN-9) in Mice
| Administration Route | Dosage | t1/2 (h) | Tmax (h) | Cmax (µg/L) | AUC0-∞ (µg/L·h) | CL (L/h/kg) | F (%) | Reference |
| Oral (p.o.) | 10 mg/kg | 4.35 | 4.00 | 1058.4 | 12056.2 | 0.83 | 64.3 | [12] |
| Intravenous (i.v.) | 5 mg/kg | 4.02 | 0.083 | 2401.3 | 9375.4 | 0.53 | - | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Suspension)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
Add the CMC-Na to 100 mL of sterile deionized water in a suitable container.
-
Stir vigorously until the CMC-Na is fully dissolved and the solution is clear.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and total volume.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC-Na vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to create a suspension.
-
If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes until a homogenous suspension is achieved.[12]
-
Prepare the suspension fresh daily before administration.
-
Protocol 2: Formulation of this compound for Intravenous/Intraperitoneal Administration (Co-solvent System)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Formulation (Example for 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
For a 1 mL final volume, add the components in the following order, mixing thoroughly after each addition:
-
100 µL of the this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios or the final concentration of this compound.
-
Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC253" by Mengqian Chen, Jing Li et al. [scholarcommons.sc.edu]
- 4. icr.ac.uk [icr.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CDK8-IN-5 | CDK | 2855087-10-2 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cdk8-IN-15 and Mediator Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk8-IN-15 and other selective CDK8/19 inhibitors in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. These kinases are components of the Mediator complex, a key regulator of transcription by RNA Polymerase II. CDK8 and CDK19 can act as both positive and negative regulators of gene expression by phosphorylating transcription factors and components of the transcription machinery. By inhibiting the kinase activity of CDK8 and CDK19, this compound can modulate the expression of genes involved in various signaling pathways, including Wnt/β-catenin, TGF-β, STAT, and Notch.
Q2: Are the effects of inhibiting CDK8 and CDK19 always the same?
A2: CDK8 and CDK19 are highly homologous and often have redundant functions. In many cellular contexts, the inhibition of both kinases is necessary to observe a biological effect. However, there can be cell-type and context-specific differences in their roles. Therefore, when interpreting results, it is important to consider the expression levels and specific functions of both CDK8 and CDK19 in your experimental system.
Q3: What are the known downstream targets of CDK8/19 that can be used as biomarkers for target engagement?
A3: A well-established downstream target for assessing CDK8/19 activity in cells is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). Inhibition of CDK8/19 leads to a decrease in pSTAT1 S727 levels, which can be monitored by western blot. This can serve as a useful pharmacodynamic biomarker to confirm that this compound is engaging its target in your cellular assays.
Troubleshooting Guide for Unexpected Results
Problem 1: No significant effect on cell viability or proliferation is observed after treatment with this compound.
Possible Cause 1: Functional Redundancy of CDK8 and CDK19.
-
Explanation: Your cell line may express both CDK8 and CDK19, and they may have overlapping functions in regulating cell proliferation. Inhibition of only one kinase might not be sufficient to produce a phenotype.
-
Troubleshooting Steps:
-
Confirm Expression: Use western blotting or qPCR to determine the expression levels of both CDK8 and CDK19 in your cell line.
-
Dual Inhibition: this compound is designed to inhibit both CDK8 and CDK19. Ensure the concentration used is sufficient to inhibit both kinases. Refer to the IC50 values of similar inhibitors in the table below as a guide.
-
Genetic Knockdown: As a control, use siRNA or CRISPR to knock down CDK8 and CDK19 individually and together to confirm their roles in cell viability in your specific cell line. Simultaneous knockdown of both kinases may be required to see an anti-proliferative effect.[1]
-
Possible Cause 2: Cell-Type Specificity.
-
Explanation: The anti-proliferative effects of CDK8/19 inhibition can be highly context-dependent. Some cancer cell lines, particularly those driven by certain oncogenic pathways like Wnt/β-catenin, may be more sensitive than others.
-
Troubleshooting Steps:
-
Literature Review: Check the literature for studies using CDK8/19 inhibitors in your specific cell line or cancer type.
-
Positive Control Cell Line: Include a cell line known to be sensitive to CDK8/19 inhibition (e.g., some colorectal or prostate cancer cell lines) as a positive control in your experiments.
-
Possible Cause 3: Off-Target Effects Masking On-Target Activity.
-
Explanation: While this compound is designed to be selective, off-target effects at high concentrations can sometimes lead to unexpected cellular responses that may counteract the intended on-target effect.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment to determine if a therapeutic window exists where you observe target engagement (e.g., decreased pSTAT1 S727) without significant toxicity.
-
Use Structurally Different Inhibitors: To confirm that the observed phenotype (or lack thereof) is due to CDK8/19 inhibition, use a structurally unrelated CDK8/19 inhibitor.
-
Problem 2: An unexpected increase in the expression of an oncogene, such as c-Myc, is observed after this compound treatment.
Possible Cause: Paradoxical Activation of Transcriptional Programs.
-
Explanation: CDK8/19 can act as negative regulators of transcription at certain gene loci, particularly those associated with super-enhancers.[2] Inhibition of CDK8/19 can therefore lead to the de-repression and increased expression of these genes, which may include oncogenes like c-Myc.[2][3] This is a documented, though seemingly counterintuitive, effect of CDK8/19 inhibition in some cancer cell types.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to monitor the expression of c-Myc and other relevant genes at both the mRNA (qPCR or RNA-seq) and protein (western blot) levels. This will help to understand the kinetics of this response.
-
Transcriptome-Wide Analysis: Conduct RNA-sequencing to get a global view of the transcriptional changes induced by this compound. This can help to identify other upregulated or downregulated pathways that may explain the overall cellular phenotype.
-
Correlate with Phenotype: Assess whether the increase in c-Myc expression correlates with other cellular changes, such as alterations in cell cycle progression or apoptosis. In some cases, a surge in c-Myc can induce cellular stress and subsequent cell death.
-
Problem 3: The observed cellular phenotype (e.g., growth inhibition) is not rescued by CDK8/19 knockout.
Possible Cause: Off-Target Effects.
-
Explanation: The observed phenotype may be due to the inhibition of other kinases by this compound, independent of its activity on CDK8 and CDK19.
-
Troubleshooting Steps:
-
Kinome Selectivity Profile: Refer to the selectivity data for this compound or similar CDK8/19 inhibitors (see Table 1). Identify potential off-target kinases that are inhibited at concentrations used in your experiments.
-
Rescue Experiments: In CDK8/19 double-knockout cells, the on-target effects of a selective inhibitor should be abrogated. If the phenotype persists, it is likely due to off-target effects.[4]
-
Lower Inhibitor Concentration: Use the lowest effective concentration of this compound that shows target engagement (decreased pSTAT1 S727) to minimize off-target effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Representative CDK8/19 Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases (>80% inhibition at 300 nM) | Reference |
| T-474 | CDK8 | 1.6 | Haspin | [3] |
| CDK19 | 1.9 | [3] | ||
| T-418 | CDK8 | 23 | - | [3] |
| CDK19 | 62 | [3] | ||
| Cortistatin A | CDK8 | 12 | None in a panel of 387 kinases | [2] |
| BI-1347 | CDK8 | 1.4 | None in a panel of 326 kinases |
Note: Data for this compound is not publicly available. The data presented here for other selective CDK8/19 inhibitors can be used as a reference for expected potency and selectivity.
Table 2: Example of Quantitative Gene Expression Changes Induced by a CDK8/19 Inhibitor
Data from microarray analysis of VCaP prostate cancer cells treated with a CDK8/19 inhibitor for 6 hours.
| Gene | Biological Function | Fold Change (mRNA) | Reference |
| c-Myc | Transcription factor, oncogene | +2.5 | [2] |
| CDC25A | Cell cycle regulator | +2.0 | [2] |
| Cyclin E1 | Cell cycle regulator | +1.8 | [2] |
| p21 (CDKN1A) | CDK inhibitor, tumor suppressor | -1.7 | [2] |
| p27 (CDKN1B) | CDK inhibitor, tumor suppressor | -1.5 | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (S727) Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for pSTAT1 (S727) and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the pSTAT1 signal to the total STAT1 signal.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 10 µL of this compound at various concentrations (prepared as 11X stocks) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Transcriptional Profiling (RNA-Seq)
-
Experimental Design:
-
Groups: Include at least three biological replicates for each condition (e.g., DMSO control, this compound treated).
-
Treatment: Treat cells with a concentration of this compound that shows target engagement but minimal cytotoxicity. A time-course (e.g., 6 and 24 hours) is recommended to capture both early and late transcriptional responses.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 100-1000 ng of total RNA using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequence the libraries on an Illumina sequencer (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways that are significantly altered by this compound treatment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for RNA-sequencing.
References
- 1. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Transcriptional Regulation of Protein Synthesis by Mediator Kinase Represents a Therapeutic Vulnerability in MYC-driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Cdk8-IN-15
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cdk8-IN-15. The information is designed to address common challenges related to the bioavailability of this potent and selective CDK8 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Low in vivo efficacy despite high in vitro potency.
Question: My this compound compound demonstrates high potency in biochemical and cellular assays (IC50 < 50 nM), but we are observing minimal tumor growth inhibition in our mouse xenograft models. What could be the underlying cause and how can we address it?
Answer: This discrepancy is often due to poor pharmacokinetic properties of the compound, leading to insufficient drug exposure at the tumor site. The primary factors to investigate are poor oral bioavailability, rapid metabolism, and/or rapid clearance.
Troubleshooting Steps:
-
Assess Pharmacokinetics (PK): The first step is to perform a PK study to determine the plasma concentration of this compound over time after administration. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2). These data will reveal if the drug is being absorbed and how long it remains in circulation.
-
Evaluate Oral Bioavailability: If the compound is administered orally, low bioavailability is a likely culprit. This can be due to poor aqueous solubility, low intestinal permeability, or significant first-pass metabolism in the gut and liver. Consider the following solutions:
-
Formulation Enhancement: Improving the drug's formulation can significantly enhance its solubility and dissolution rate.[1][2][3] Refer to the table below for a comparison of different formulation strategies.
-
Route of Administration: As an initial step to bypass first-pass metabolism and absorption issues, consider administering the compound via intravenous (IV) or intraperitoneal (IP) injection to establish a baseline for efficacy when systemic exposure is maximized.
-
-
Investigate Metabolic Stability: this compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s). An in vitro liver microsomal stability assay can predict the metabolic clearance rate. If metabolic instability is confirmed, medicinal chemistry efforts may be needed to modify the sites of metabolism on the molecule.[4]
Issue 2: High variability in plasma concentration between animals.
Question: We are observing significant variability in the plasma concentrations of this compound between different animals in the same cohort after oral gavage. What could be causing this and how can we improve consistency?
Answer: High inter-animal variability in drug exposure following oral administration is a common challenge, often stemming from formulation-related issues or physiological differences between animals.
Troubleshooting Steps:
-
Refine Formulation: The formulation may not be robust, leading to inconsistent drug dissolution and absorption.
-
Particle Size: Ensure the particle size of the drug substance is uniform and minimized to increase surface area for dissolution.[5]
-
Suspension Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. The use of a suitable suspending agent (e.g., methylcellulose) and proper homogenization is critical.
-
Solubilization: Consider using a solubilizing formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solution in a vehicle like PEG400, to ensure the drug is in a dissolved state upon administration.[2][3]
-
-
Standardize Dosing Procedure: Ensure strict adherence to the dosing protocol. The volume and concentration of the dosing solution should be accurate for each animal's weight. The gavage technique should be consistent to ensure proper delivery to the stomach.
-
Control for Physiological Factors: Factors such as the fed/fasted state of the animals can influence drug absorption. Standardizing the feeding schedule before and after dosing can help reduce variability.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates the transcription of various genes by RNA polymerase II.[6][7][8] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in key oncogenic signaling pathways, such as the Wnt/β-catenin, STAT, and Notch pathways, leading to anti-proliferative effects in cancer cells.[6][9][10]
Q2: What are the predicted physicochemical properties of this compound that might affect its bioavailability?
A2: Based on typical profiles of small molecule kinase inhibitors, this compound is likely a lipophilic molecule with a relatively high molecular weight and low aqueous solubility. These properties can present challenges for oral absorption. According to Lipinski's Rule of Five, poor absorption is more likely for compounds with a molecular mass greater than 500, a LogP greater than 5, more than 5 H-bond donors, and more than 10 H-bond acceptors.[1] While this compound is optimized for potency, it may have properties that border on these limits, making formulation crucial.
Formulation and Administration
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: The choice of formulation depends on the experimental goals and the physicochemical properties of the compound. Here are some common options:
-
For initial efficacy studies (IV/IP): A solution in a vehicle such as 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline can be used.
-
For oral administration:
-
Simple Suspension: A suspension in 0.5% methylcellulose (B11928114) in water is a common starting point.
-
Amorphous Solid Dispersion: For compounds with very low solubility, preparing a solid dispersion of this compound in a polymer matrix can improve dissolution and absorption.[3][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective for highly lipophilic compounds.[3]
-
Q4: How can we improve the aqueous solubility of this compound for our experiments?
A4: Improving aqueous solubility is key to enhancing bioavailability. Several strategies can be employed:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.
-
Use of Co-solvents: Incorporating organic solvents like PEG400, propylene (B89431) glycol, or ethanol (B145695) can increase the solubility of hydrophobic compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[2][5]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[5]
Pharmacokinetics and Metabolism
Q5: What are the primary metabolic pathways for CDK8 inhibitors, and how might this affect this compound?
A5: CDK8 inhibitors, like many small molecules, are often metabolized by cytochrome P450 (CYP) enzymes in the liver. Common metabolic reactions include oxidation, hydroxylation, and demethylation. High first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation.[12] It is advisable to perform an in vitro microsomal stability assay to identify the major metabolizing CYP isoforms and to guide any potential chemical modifications to improve metabolic stability.[4]
Q6: Can co-administration of other agents improve the bioavailability of this compound?
A6: Yes, in some cases, co-administration with other agents can enhance bioavailability.
-
CYP Inhibitors: Co-dosing with a known inhibitor of the primary metabolizing CYP enzyme can increase exposure. However, this approach has a high potential for drug-drug interactions and must be carefully evaluated.[12]
-
P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate for efflux transporters like P-gp in the intestine, co-administration with a P-gp inhibitor could increase its absorption.[12]
Data Presentation
Table 1: Comparison of this compound Pharmacokinetic Parameters with Different Oral Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (0.5% Methylcellulose) | 50 | 150 ± 45 | 4.0 | 980 ± 210 | 8 |
| Micronized Suspension (0.5% Methylcellulose) | 50 | 320 ± 70 | 2.0 | 2150 ± 450 | 18 |
| Solid Dispersion (in PVP-VA) | 50 | 750 ± 150 | 1.5 | 5800 ± 980 | 48 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 50 | 980 ± 200 | 1.0 | 7100 ± 1100 | 59 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% methylcellulose in water)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Prepare the this compound formulation at the desired concentration. Ensure homogeneity if it is a suspension.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice (n=3-4 per time point).
-
Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer blood into K2-EDTA tubes and place on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solution of this compound and control compounds in HBSS.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
Analyze the concentration of the compounds in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: CDK8 signaling in the canonical Wnt pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor in vivo bioavailability of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 8. genecards.org [genecards.org]
- 9. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 10. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Cdk8-IN-15 Off-Target Kinase Inhibition Profile: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of Cdk8-IN-15. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected kinase selectivity of this compound?
A1: While a detailed kinome-wide scan specifically for this compound (also known as Compound 46) is not publicly available, extensive profiling has been performed on closely related compounds from the same thieno[2,3-c]pyridine (B153571) chemical series. These studies indicate that this compound is likely to be a highly selective inhibitor of CDK8 and its close homolog CDK19. For instance, compound 32, a potent CDK8 inhibitor from the same class, exhibited excellent selectivity when tested at a concentration of 1 µM against a panel of 209 kinases[1].
Q2: What are the known off-targets for this class of inhibitors?
A2: Based on the profiling of related compounds, the most significant off-target is likely to be CDK9. For compound 13, another analogue in the same series, the IC50 value against CDK9/cyclin T1 was determined to be 2.2 µM[1]. It is crucial to consider this potential off-target activity, especially when using high concentrations of this compound in cellular assays.
Q3: How can I confirm that the observed cellular phenotype is due to CDK8 inhibition?
A3: The most reliable method to confirm on-target activity is to measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 at serine 727 (pSTAT1-S727) is a well-established and robust biomarker for CDK8 target engagement in cells[1][2]. A dose-dependent decrease in pSTAT1-S727 upon treatment with this compound would strongly suggest on-target activity. Additionally, comparing the phenotypic effects of this compound with those of CDK8/19 knockout or siRNA-mediated knockdown in the same cell line can help differentiate on-target from off-target effects.
Q4: I am observing antiproliferative effects that are inconsistent with CDK8/19 knockout. What could be the reason?
A4: Studies with related compounds have shown that the antiproliferative effects observed in some cell lines, such as HCT-116, can be independent of CDK8/19 inhibition and are likely due to off-target effects[1]. It is essential to use CDK8 and CDK8/19 knockout cell lines as controls to determine if the observed growth inhibition is a direct result of targeting CDK8/19[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between biochemical and cellular assays. | 1. Poor cell permeability of the inhibitor. 2. High protein binding in cell culture medium. 3. Rapid metabolism of the inhibitor in cells. 4. Off-target effects dominating the cellular phenotype. | 1. Verify cell permeability using appropriate assays. 2. Measure the free fraction of the compound in your specific cell culture medium. 3. Assess the metabolic stability of this compound in your cell line. 4. Perform a pSTAT1-S727 target engagement assay to confirm CDK8 inhibition at the concentrations used. Use CDK8/19 knockout cells as a negative control. |
| Observed toxicity at effective concentrations. | 1. On-target toxicity due to inhibition of essential CDK8/19 functions in the specific cell line. 2. Off-target toxicity from inhibition of other kinases or cellular components. | 1. Titrate the inhibitor to the lowest effective concentration. 2. Compare the toxicity profile with other structurally distinct CDK8/19 inhibitors. 3. Screen for potential off-targets that could mediate the toxic effects. |
| Lack of a clear dose-response in cellular assays. | 1. The cellular phenotype being measured is not sensitive to CDK8 inhibition in your model system. 2. The inhibitor concentration range is not optimal. 3. The assay endpoint is not appropriate for measuring the consequences of CDK8 inhibition. | 1. Confirm that your cell line is dependent on CDK8 for the phenotype of interest. 2. Perform a wider dose-response curve, ensuring that you are testing concentrations above and below the expected cellular IC50. 3. Use a validated target engagement biomarker assay (e.g., pSTAT1-S727) to confirm that the inhibitor is active in your cells. |
Data Presentation
Representative Off-Target Kinase Inhibition Profile of a Thieno[2,3-c]pyridine-based CDK8 Inhibitor (Compound 13)
The following table summarizes the inhibition of a panel of 209 kinases by a close analog of this compound, compound 13, at a concentration of 1 µM. This data is representative of the high selectivity of this chemical series.
| Kinase | Percent Inhibition at 1 µM |
| CDK8 | >95% |
| CDK9 | 50-75% |
| Other CDKs (1, 4) | <10% |
| Majority of 209 kinases | <10% |
Data adapted from literature reports on closely related compounds[1].
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8.
-
Reagents: Recombinant human CDK8/Cyclin C, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT), peptide substrate (e.g., a generic serine/threonine kinase substrate), ATP, and this compound.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and this compound dilutions in kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactivity). f. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay: STAT1 S727 Phosphorylation
This protocol outlines the measurement of phosphorylated STAT1 (pSTAT1-S727) in cells to confirm target engagement by this compound.
-
Cell Culture: Plate cells (e.g., HCT-116) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against pSTAT1-S727 and total STAT1. d. Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify the band intensities and normalize the pSTAT1-S727 signal to the total STAT1 signal.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified CDK8 signaling and point of inhibition.
References
Validation & Comparative
Cdk8-IN-15: A Comparative Analysis of a Potent and Selective CDK8/19 Inhibitor
For Immediate Release
This guide provides a comprehensive comparison of Cdk8-IN-15 (also known as JH-XVI-178) with other well-characterized Cyclin-Dependent Kinase 8 (CDK8) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK8 and its closely related paralog, CDK19. This document summarizes key performance data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective assessment of this compound's profile against other known inhibitors.
Introduction to CDK8 Inhibition
CDK8 and CDK19 are transcriptional regulatory kinases that are components of the Mediator complex. This complex plays a crucial role in integrating various signaling pathways to control gene expression. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of numerous diseases, including various cancers. Consequently, the development of potent and selective CDK8/19 inhibitors has become an area of intense research. This guide focuses on this compound, a highly potent and selective pyrazolopyridine inhibitor of CDK8/19, and compares its performance with other notable inhibitors such as BI-1347, CCT251921, MSC2530818, SEL120-34A, Senexin A, Senexin B, and the natural product Cortistatin A.
Quantitative Comparison of CDK8 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound and other prominent CDK8 inhibitors. The data has been compiled from various public sources and is presented to facilitate a direct comparison.
Table 1: Biochemical Potency of Selected CDK8 Inhibitors
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | CDK8 Kd (nM) | CDK19 Kd (nM) |
| This compound (JH-XVI-178) | 1 | 2 | - | - |
| BI-1347 | 1.1 - 1.8 | - | 0.77 | - |
| CCT251921 | 2.3 | 2.6 | - | - |
| MSC2530818 | 2.6 | 4 | - | - |
| SEL120-34A | 4.4 | 10.4 | 3 | - |
| Senexin A | 280 | - | 830 | 310 |
| Senexin B | 24-50 | - | 140 | 80 |
| Cortistatin A | 12 - 15 | - | 0.2 | - |
IC50 and Kd values are dependent on assay conditions. Data is aggregated from multiple sources for comparison.
Table 2: Kinase Selectivity of Selected CDK8 Inhibitors
| Inhibitor | Kinome Scan Panel Size | Concentration | Selectivity Score (S10) | Notable Off-Targets (>90% inhibition) |
| This compound (JH-XVI-178) | 468 | 1 µM | 0.01 | STK16, FLT3 (D835V) |
| BI-1347 | 326 | < 1 µM | >300-fold selective | CDK19 |
| CCT251921 | 279 | 1 µM | Minimal activity | - |
| MSC2530818 | 264 | 1 µM | Selective | GSK3α (IC50 = 691 nM) |
| SEL120-34A | - | - | >200-fold vs CDK9 | CDK9 (weakly) |
| Senexin B | 468 | 2 µM | Selective | - |
| Cortistatin A | 387 | 100x IC50 | Highly Selective | CDK19 |
Selectivity scores (S10) represent the number of inhibited kinases divided by the total number of kinases tested at a given concentration. A lower score indicates higher selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways regulated by CDK8 and the general workflows for assays used to characterize CDK8 inhibitors.
A Head-to-Head Battle of CDK8/19 Inhibitors: The Natural Potency of Cortistatin A versus the Synthetic Precision of BI-1347
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. In the realm of transcriptional regulation, Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as critical targets, particularly in oncology. This guide provides a detailed comparative analysis of two prominent inhibitors: Cortistatin A, a marine-derived natural product, and BI-1347, a highly potent synthetic compound. We delve into their mechanisms of action, quantitative performance, and the experimental frameworks used to evaluate them, offering a comprehensive resource for informed decision-making in research and development.
At a Glance: Key Performance Indicators
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for Cortistatin A and BI-1347.
| Parameter | Cortistatin A | BI-1347 |
| Target(s) | CDK8, CDK19 | CDK8, CDK19 |
| Type | Natural Product (Steroidal Alkaloid) | Synthetic Small Molecule |
| CDK8 IC50 | ~12 nM | 1.1 nM[1] |
| CDK19 IC50 | Potent inhibitor (exact IC50 varies) | Potent inhibitor (exact IC50 varies) |
| Kinase Selectivity | Highly selective for CDK8/19 over hundreds of other kinases.[2] | Highly selective for CDK8/19.[3] |
| Cellular Potency | Inhibition of STAT1 phosphorylation (IC50 < 10 nM)[4] | Inhibition of MV-4-11 cell proliferation (IC50 = 7 nM)[3] |
Delving into the Mechanisms: How They Inhibit CDK8/19
Both Cortistatin A and BI-1347 target the ATP-binding pocket of CDK8 and CDK19, thereby preventing the phosphorylation of their downstream substrates. CDK8 and CDK19 are integral components of the Mediator complex, a crucial co-regulator of RNA Polymerase II-mediated transcription. By inhibiting these kinases, both compounds can modulate the expression of genes involved in various cellular processes, including cell cycle progression, differentiation, and oncogenesis.
Cortistatin A , a natural product isolated from the marine sponge Corticium simplex, has been shown to be a highly potent and selective inhibitor of CDK8 and CDK19.[5] Its unique steroidal alkaloid structure allows it to bind with high affinity to the kinase domain. A notable effect of Cortistatin A is the upregulation of super-enhancer-associated genes in acute myeloid leukemia (AML) cells, contributing to its anti-leukemic activity.[4]
BI-1347 is a synthetic, orally active small molecule designed for high potency and selectivity against CDK8.[1][6] Its development represents a targeted effort to create a drug-like molecule with favorable pharmacokinetic properties for therapeutic applications.
Below is a diagram illustrating the central role of the CDK8/19-Mediator complex in transcription and how inhibitors like Cortistatin A and BI-1347 intervene.
Experimental Corner: Protocols for Evaluation
Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments used to characterize CDK8/19 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of CDK8 by 50%.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1)
-
ATP (often radiolabeled [γ-³²P]ATP)
-
Test compounds (Cortistatin A or BI-1347) serially diluted in DMSO
-
96-well plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CDK8/Cyclin C complex and the substrate in the kinase buffer.
-
Add serial dilutions of the test compound to the wells of a 96-well plate. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Inhibition of STAT1 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a known cellular substrate of CDK8.
Materials:
-
Human cell line (e.g., HEK293T, HCT116)
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) to stimulate STAT1 phosphorylation
-
Test compounds (Cortistatin A or BI-1347)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of phosphorylated STAT1 and total STAT1.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT1 to total STAT1.
-
Determine the cellular IC50 value for the inhibition of STAT1 phosphorylation.
The following diagram outlines the general workflow for evaluating a CDK8/19 inhibitor.
Concluding Remarks
Both Cortistatin A and BI-1347 are powerful tools for dissecting the roles of CDK8 and CDK19 in health and disease. Cortistatin A, with its natural origin and high selectivity, serves as an excellent chemical probe and a lead compound for further drug development. BI-1347 exemplifies the achievements of rational drug design, offering high potency and oral bioavailability, making it a promising candidate for clinical investigation. The choice between these or other CDK8/19 inhibitors will ultimately depend on the specific research question, the desired experimental system, and the long-term therapeutic goals. This guide provides the foundational data and experimental context to aid in this critical selection process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Cdk8-IN-15: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comparative analysis of the selectivity of Cdk8-IN-15 against other cyclin-dependent kinases (CDKs).
While specific quantitative data for a compound designated "this compound" is not publicly available, this guide will use the well-characterized and highly selective CDK8 inhibitor, here referred to as Compound 32, as a representative example to illustrate the expected selectivity profile and the methodologies used for its determination. Compound 32 demonstrates exceptional potency for CDK8 with an IC50 of 1.5 nM.[1]
Kinase Selectivity Profile
The selectivity of a CDK8 inhibitor is critical for minimizing off-target effects, particularly against other CDK family members that regulate the cell cycle, such as CDK1 and CDK4.[1] Inhibition of these kinases can lead to antiproliferative effects that would confound the study of CDK8-specific functions.
Compound 32 was profiled against a panel of 209 kinases to determine its selectivity. The results indicated excellent selectivity for CDK8.[1] The most significant off-target activity was observed against CDK9/cyclin T1.[1]
Table 1: Comparative IC50 Values of Compound 32 against various CDKs
| Kinase Target | IC50 (nM) | Selectivity vs. CDK8 |
| CDK8/cyclin C | 1.5 | - |
| CDK9/cyclin T1 | 1100 | 730-fold |
Data sourced from a fluorescence polarization activity assay.[1]
Experimental Methodologies
The determination of an inhibitor's selectivity profile involves a series of robust biochemical assays. The following are representative protocols for key experiments.
Radiometric Protein Kinase Assay (e.g., PanQinase)
This assay measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate by the kinase.
Protocol:
-
The kinase (e.g., CDK8/CycC) is incubated with a substrate (e.g., RBER-IRStide) and ATP, one of which is radiolabeled (e.g., [γ-³³P]-ATP).[2]
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radioactive ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[2]
Fluorescence Polarization (FP) Activity Assay
This assay is used to determine the IC50 values against specific off-targets identified in broader screens.
Protocol:
-
The kinase (e.g., CDK9/cyclin T1), a fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.[1]
-
The inhibitor is added in a serial dilution.
-
The reaction mixture is incubated to allow for phosphorylation.
-
A phosphospecific antibody that binds to the phosphorylated peptide is added.
-
The binding of the large antibody-peptide complex results in a high fluorescence polarization signal.
-
In the presence of an effective inhibitor, less peptide is phosphorylated, leading to less antibody binding and a lower FP signal.
-
IC50 values are determined from the dose-response curve of the inhibitor concentration versus the FP signal.
Signaling Pathway and Experimental Workflow
CDK8 is a component of the Mediator complex, which regulates the transcriptional activity of RNA polymerase II.[1] It has been shown to modulate several signaling pathways implicated in cancer, including the Wnt/β-catenin, Notch, p53, and TGF-β pathways.[1][3]
Caption: Simplified CDK8 signaling pathways.
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of an inhibitor.
Caption: Experimental workflow for kinase selectivity profiling.
References
Preclinical Validation of Selective CDK8 Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative preclinical validation of selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors, with a focus on Cdk8-IN-9 and its analogs, benchmarked against other well-characterized inhibitors such as Senexin B and BI-1347. The data presented herein is intended to assist researchers in making informed decisions for oncology drug discovery and development programs.
Introduction to CDK8 as an Oncological Target
Cyclin-dependent kinase 8 (CDK8), along with its close homolog CDK19, is a transcriptional regulator that functions as a component of the Mediator complex.[1] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression.[2] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal, breast, and pancreatic cancer, where it can function as an oncogene by modulating key signaling pathways such as Wnt/β-catenin, STAT1, and TGF-β.[1][3][4] The inhibition of CDK8/19 presents a promising therapeutic strategy to block these oncogenic signaling cascades.[1]
Comparative Analysis of CDK8 Inhibitors
This guide focuses on Cdk8-IN-9, a potent Type II inhibitor of CDK8, and compares its performance with other selective CDK8/19 inhibitors, Senexin B and BI-1347. Due to the limited public data for Cdk8-IN-9, data from its close and well-characterized analog, CCT251545, is included to provide a more comprehensive profile.
Data Presentation
Table 1: Comparative Biochemical Potency and Selectivity of CDK8 Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Kd | Key Selectivity Notes | Reference(s) |
| Cdk8-IN-9 | CDK8 | Biochemical Kinase Assay | IC50: 48.6 nM | Type II inhibitor. | [3][5] |
| CCT251545 | CDK8/19 | Biochemical Kinase Assay | CDK8 IC50: 7 nM; CDK19 IC50: 6 nM | >100-fold selectivity over 291 other kinases. Off-targets include GSK3α/β and PRKCQ at much higher concentrations. | [6][7] |
| Senexin B | CDK8/19 | Binding Affinity / Enzymatic | Kd: 140 nM (CDK8), 80 nM (CDK19); IC50: 24-50 nM | High selectivity for CDK8/19. | [8][9][10] |
| BI-1347 | CDK8/19 | Biochemical Kinase Assay | IC50: 1.1 nM (CDK8) | Exquisite selectivity. Out of 326 kinases, only CDK8 and CDK19 were inhibited. >300-fold selectivity over all other kinases tested. | [2][11][12][13] |
Table 2: Comparative In Vitro Cellular Activity of CDK8 Inhibitors
| Compound | Cancer Type / Cell Line(s) | Key Cellular Effect | Potency (IC50/EC50) | Reference(s) |
| Cdk8-IN-9 / CCT251545 | Colorectal Cancer (SW620) | Inhibition of pSTAT1 (Ser727) | IC50: 9 nM (CCT251545) | [6] |
| Colorectal Cancer (7dF3) | Inhibition of WNT Signaling | IC50: 5 nM (CCT251545) | [7][14] | |
| Senexin B | Human Colon Cancer Cell Lines | Induction of TIMP3, Inhibition of MMP9 | Effective at ~1 µM | [4] |
| ER-positive Breast Cancer | Synergy with fulvestrant | - | [8] | |
| BI-1347 | Acute Myeloid Leukemia (MV-4-11b) | Anti-proliferative | IC50: 7 nM | [2][15] |
| Natural Killer Cells (NK-92) | Inhibition of pSTAT1 (Ser727) | IC50: 3 nM | [1][15] | |
| Natural Killer Cells (NK-92) | Increased Perforin Secretion | EC50: 10 nM | [2][15] |
Table 3: Comparative In Vivo Efficacy of CDK8 Inhibitors
| Compound | Cancer Model | Dosing Schedule | Key In Vivo Outcome | Reference(s) |
| CCT251545 | Colorectal Cancer Xenograft (SW620) | Oral Dosing | Inhibition of WNT pathway activity and tumor growth. | [6][14] |
| Senexin B | Colon Cancer Metastasis Model (CT26) | Daily Intraperitoneal (i.p.) Injection | Suppressed metastatic growth in the liver, mimicking CDK8 knockdown. | [4][8] |
| ER-positive Breast Cancer Xenografts | - | Suppressed tumor growth and augmented the effects of fulvestrant. | [8] | |
| BI-1347 | Mammary Carcinoma (EMT6) | 10 mg/kg, Oral Gavage, Once Daily | Modulated pSTAT1 S727 and showed anti-tumor activity. | [12] |
| Neuroblastoma Xenograft | 10 mg/kg, Oral Gavage, Once Daily | In combination with a MEK inhibitor, significantly slowed tumor growth and improved survival. | [16] |
Signaling Pathways and Experimental Workflows
Visualizations of the CDK8 signaling pathway and a general experimental workflow for inhibitor validation are provided below using Graphviz.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from methodologies used to characterize CDK8 inhibitors.[5][10][17]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CDK8/Cyclin C enzyme.
-
Materials:
-
Recombinant human CDK8/Cyclin C complex.
-
Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate).
-
ATP.
-
Test inhibitor (e.g., Cdk8-IN-9) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add CDK8/Cyclin C enzyme to each well (except "no enzyme" controls).
-
Add the inhibitor dilutions to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be near the Michaelis constant (Km) for the enzyme.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit, which involves a two-step addition of reagents.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CCK-8/MTT Assay)
This protocol outlines a general procedure for assessing the effect of CDK8 inhibitors on cancer cell viability.[3][18][19]
-
Objective: To measure the anti-proliferative or cytotoxic effects of the test compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., SW480 colorectal cancer cells).
-
Complete cell culture medium.
-
96-well plates.
-
Test inhibitor stock solution in DMSO.
-
Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium. Include a vehicle control with the same final DMSO concentration (typically ≤0.1%).
-
Remove the old medium and replace it with medium containing the inhibitor dilutions or vehicle control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.
-
Add 10 µL of CCK-8 solution (or MTT solution) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Target Engagement (pSTAT1)
This protocol is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation of a known downstream substrate.[10]
-
Objective: To assess the inhibition of CDK8 kinase activity in cells by measuring the phosphorylation of STAT1 at Serine 727.
-
Materials:
-
Cells cultured in 6-well plates or petri dishes.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the dish using lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal with an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 and total STAT1.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.
-
Compare the normalized pSTAT1 levels in inhibitor-treated samples to the vehicle control to determine the extent of target inhibition.
-
Conclusion
The selective inhibition of CDK8 and CDK19 represents a promising therapeutic strategy in oncology. Cdk8-IN-9 and its analog CCT251545 are potent inhibitors with clear anti-proliferative effects in colorectal cancer models, primarily through the inhibition of Wnt signaling.[3][14] For researchers seeking compounds with higher biochemical potency, BI-1347 stands out with a low nanomolar IC50 and exquisite kinase selectivity.[2][13] Senexin B, while having a slightly lower potency, has demonstrated significant efficacy in suppressing metastasis in preclinical in vivo models.[4][8] The choice of inhibitor should be guided by the specific context of the cancer type being studied, the desired potency, and the translational goals of the research. The continued investigation of these and other novel CDK8/19 inhibitors is critical for advancing our understanding of Mediator kinase biology and developing new targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. opnme.com [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. opnme.com [opnme.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Cdk8-IN-15 Target Engagement in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CDK8, a component of the Mediator complex, plays a crucial role in regulating transcription. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. Understanding how different inhibitors engage with CDK8 within a cellular context is paramount for developing effective and selective therapies.
Comparison of CDK8 Inhibitors: Cellular Activity
The following table summarizes the cellular target engagement and activity of several notable CDK8 inhibitors. This data is compiled from various studies and provides a basis for comparing their potency and selectivity in cellular models.
| Inhibitor | Target(s) | Cellular Assay | Cell Line | IC50 / Kd | Reference |
| Senexin B | CDK8/CDK19 | Kinase binding assay | - | Kd: 140 nM (CDK8), 80 nM (CDK19) | [1][2] |
| Proliferation assay | BT474 | IC50: Not specified, but showed growth inhibition | [3] | ||
| CCT251545 | CDK8/CDK19 | WNT signaling reporter assay | 7dF3 | IC50: 5 nM | [4][5] |
| WNT signaling reporter assay | COLO205-F1756 | IC50: 35 nM | [4] | ||
| STAT1-Ser727 phosphorylation | - | IC50: 9 nM | [6] | ||
| BI-1347 | CDK8/cyclinC | Kinase inhibition assay | - | IC50: 1.1 nM | [7][8][9] |
| pSTAT1 S727 inhibition | NK-92 | IC50: 3 nM | [10] | ||
| Perforin secretion | NK-92 | EC50: 10 nM | [10] | ||
| Proliferation assay | MV-4-11b | IC50: 7 nM | [10] | ||
| Cortistatin A | CDK8/CDK19 | Kinase inhibition assay | - | IC50: 12 nM | [11] |
| Proliferation assay | HUVECs | IC50: 1.8 nM | [12][13] | ||
| STAT1 S727 phosphorylation | MOLM-14 | IC50: < 10 nM | [11] |
Note: Direct cellular target engagement data (e.g., NanoBRET IC50) for Cdk8-IN-15 was not identified in the surveyed literature.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay for CDK8
This protocol outlines a common method for measuring the binding of a test compound to CDK8 within living cells.
Objective: To quantify the apparent affinity of a test compound for CDK8 in a cellular environment.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A NanoLuc® luciferase-tagged CDK8 fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the ATP pocket of CDK8 is then added. When the tracer is bound to the NanoLuc®-CDK8, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Materials:
-
HEK293 cells
-
NanoLuc®-CDK8 Fusion Vector and CCNC Expression Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-8
-
Test compound (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK8 Fusion Vector and the CCNC Expression Vector using a suitable transfection reagent. Incubate for 24 hours.
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of a white, opaque assay plate.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compound to the appropriate wells. Include a vehicle-only control.
-
Tracer Addition: Add the NanoBRET™ Tracer K-8 to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
BRET Measurement: Immediately measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Visualizations
Cdk8 Signaling Pathway
Caption: Cdk8 signaling pathways.
NanoBRET Target Engagement Assay Workflow
Caption: NanoBRET assay workflow.
Logical Comparison of CDK8 Inhibitors
Caption: CDK8 inhibitor comparison.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. carnabio.com [carnabio.com]
- 13. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. landing.reactionbiology.com [landing.reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
The Synergistic Potential of CDK8 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling target in oncology. As a transcriptional regulator, CDK8 is implicated in various oncogenic signaling pathways, making it a pivotal player in tumor progression and therapeutic resistance. While CDK8 inhibitors have shown promise as monotherapies, their true potential may lie in combination with other anti-cancer agents. This guide provides a comparative analysis of the synergistic effects of CDK8 inhibitors with other targeted and immunotherapies, supported by preclinical experimental data. This document will focus on well-characterized CDK8/19 inhibitors such as Senexin B, BI-1347, and RVU120 as surrogates for the broader class, including investigational compounds like Cdk8-IN-15, due to the greater availability of public data.
I. Synergy with Endocrine Therapy: Senexin B and Fulvestrant (B1683766) in ER+ Breast Cancer
Inhibition of CDK8 has demonstrated significant synergy with endocrine therapies in estrogen receptor-positive (ER+) breast cancer. CDK8 acts as a downstream mediator of ER signaling, and its inhibition can suppress estrogen-dependent transcription and growth.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Combination Index (CI) |
| MCF-7 | Senexin B + Fulvestrant | Not Specified | Enhanced tumor-suppressive effect | < 1.0 (Synergistic) |
| T47D | Senexin B + Fulvestrant | Not Specified | Enhanced tumor-suppressive effect | < 1.0 (Synergistic) |
Table 1: In vitro synergy of Senexin B and Fulvestrant in ER+ breast cancer cell lines.
| Animal Model | Treatment | Dosing Regimen | Outcome |
| ER+ Breast Cancer Xenografts | Senexin B + Fulvestrant | Not Specified | Augmented tumor growth suppression |
Table 2: In vivo potentiation of Fulvestrant by Senexin B.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose range of Senexin B, fulvestrant, or the combination of both.
-
Incubation: Plates are incubated for 72 hours.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: Fixed cells are stained with 0.4% SRB solution.
-
Measurement: The absorbance is read at 515 nm to determine cell density.
-
Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Study
-
Tumor Implantation: ER+ breast cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with vehicle control, Senexin B alone, fulvestrant alone, or the combination.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
Signaling Pathway and Mechanism of Synergy
The synergy between CDK8 inhibitors and fulvestrant stems from the dual targeting of the estrogen receptor signaling pathway. Fulvestrant is a selective estrogen receptor degrader (SERD), while CDK8 acts downstream to potentiate ER-mediated transcription. By inhibiting both components, the combination achieves a more profound and durable blockade of ER-driven cancer growth.[1]
Caption: Dual blockade of the ER signaling pathway by Fulvestrant and a CDK8 inhibitor.
II. Overcoming Resistance in HER2+ Breast Cancer: Synergy with HER2 Inhibitors
CDK8/19 inhibition has been shown to synergize with HER2-targeting drugs like lapatinib (B449) and trastuzumab, offering a strategy to overcome and prevent drug resistance in HER2-positive breast cancer.
Quantitative Data Summary
| Cell Line | Combination Treatment | Effect | Combination Index (CI) |
| BT474 | Senexin B + Lapatinib | Synergistic Growth Inhibition | < 1.0 |
| SKBR3 | Senexin B + Lapatinib | Synergistic Growth Inhibition | < 1.0 |
| HCC1954 | Senexin B + Lapatinib | Synergistic Growth Inhibition | < 1.0 |
| BT474 | Senexin B + Trastuzumab | Synergistic Growth Inhibition | < 1.0 |
| SKBR3 | Senexin B + Trastuzumab | Additive Effect | ~ 1.0 |
Table 3: In vitro synergy of Senexin B with HER2 inhibitors in HER2+ breast cancer cell lines.[2][3]
Experimental Protocols
Long-term Growth Assay (Crystal Violet Staining)
-
Cell Seeding: HER2+ breast cancer cells are seeded in flasks.
-
Drug Treatment: Cells are continuously treated with a CDK8/19 inhibitor (e.g., Senexin B), a HER2 inhibitor (e.g., lapatinib), or the combination.
-
Culture Maintenance: The medium with drugs is refreshed periodically.
-
Staining: At specified time points (e.g., 1, 4, 8, 16 weeks), cells are fixed and stained with crystal violet.
-
Visualization: The intensity of staining reflects the long-term effect on cell proliferation and survival.[3]
Signaling Pathway and Mechanism of Synergy
Resistance to HER2-targeted therapies often involves transcriptional reprogramming that activates alternative survival pathways. CDK8/19 are key regulators of this reprogramming. By inhibiting CDK8/19, the cancer cells' ability to adapt to HER2 blockade is compromised, leading to a synergistic anti-tumor effect. This combination can also modulate downstream signaling pathways like PI3K/AKT/mTOR and STAT phosphorylation.[2]
Caption: CDK8/19 inhibition overcomes resistance to HER2-targeted therapy.
III. Enhancing Immunotherapy: BI-1347 with Immune Checkpoint Blockade and SMAC Mimetics
CDK8/19 inhibitors can modulate the tumor microenvironment and enhance the efficacy of immunotherapies. BI-1347 has shown synergy with anti-PD-1 antibodies and SMAC (Second Mitochondria-derived Activator of Caspase) mimetics.
Quantitative Data Summary
| Animal Model | Combination Treatment | Dosing Schedule | Outcome |
| EMT6 Murine Breast Cancer | BI-1347 + Anti-PD-1 | Not Specified | Augmented anti-tumoral activity |
| EMT6 Murine Breast Cancer | BI-1347 + SMAC Mimetic (BI-8382) | BI-1347: 10 mg/kg (5 days on/5 days off) | Increased median survival |
Table 4: In vivo synergy of BI-1347 with immunomodulatory agents.
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Model
-
Tumor Cell Implantation: EMT6 murine breast cancer cells are implanted into immunocompetent mice.
-
Treatment Groups: Mice are randomized to receive vehicle, BI-1347, anti-PD-1 antibody, SMAC mimetic, or combinations thereof.
-
Dosing: BI-1347 is administered orally. The anti-PD-1 antibody is given intraperitoneally. The SMAC mimetic is administered orally.
-
Monitoring: Tumor growth and survival of the mice are monitored.
-
Immunophenotyping: At the end of the study, tumors can be harvested for analysis of immune cell infiltration (e.g., T cells, NK cells) by flow cytometry.
Mechanism of Synergy
The synergy between BI-1347 and immunotherapies is primarily driven by the modulation of the immune system rather than a direct effect on cancer cells. CDK8/19 inhibition can enhance the function of Natural Killer (NK) cells and may increase the infiltration of cytotoxic T cells into the tumor, thereby making the tumor more susceptible to immune checkpoint blockade.
Caption: BI-1347 enhances anti-tumor immunity in combination with anti-PD-1 therapy.
IV. Targeting the RAS/MAPK Pathway: RVU120 and MEK Inhibitors in Hormone-Negative Breast Cancer
Recent studies have highlighted the synergistic potential of combining the CDK8/19 inhibitor RVU120 with MEK inhibitors in hormone-negative breast cancer, particularly in triple-negative breast cancer (TNBC) with EGFR amplification and an active RAS pathway.
Quantitative Data Summary
A study on 15 breast cancer cell lines showed synergy between RVU120 and MEK inhibitors in 5 cell lines, which were characterized by EGFR amplification and an activated RAS pathway. The synergy was observed with different MEK and MEK/RAF inhibitors, including selumetinib, trametinib, and avutometinib.
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: A panel of breast cancer cell lines, including TNBC subtypes, are cultured.
-
Drug Treatment: Cells are treated with increasing concentrations of RVU120, a MEK inhibitor (e.g., trametinib), and their combination in a matrix format.
-
Viability Assessment: Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like CellTiter-Glo.
-
Synergy Calculation: Synergy scores are calculated using models such as the Loewe additivity model with software like Combenefit.
Signaling Pathway and Mechanism of Synergy
MEK inhibitors can induce a transcriptional adaptation in cancer cells that limits their efficacy. CDK8 is implicated in this adaptive response. By co-inhibiting CDK8 and MEK, this compensatory mechanism is blocked, leading to a more potent anti-tumor effect.
Caption: RVU120 prevents transcriptional adaptation to MEK inhibition.
Conclusion
The preclinical data strongly support the synergistic potential of CDK8 inhibitors in combination with a variety of anti-cancer agents across different cancer types and mechanisms of action. The ability of CDK8 inhibitors to modulate transcriptional programs makes them ideal partners to overcome resistance to targeted therapies and to enhance the efficacy of immunotherapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective combination strategies for cancer patients. This guide provides a framework for researchers to explore and build upon the synergistic applications of CDK8 inhibition in oncology.
References
Validating a Novel CDK8 Chemical Probe: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a novel chemical probe for Cyclin-Dependent Kinase 8 (CDK8), such as Cdk8-IN-15. By comparing its performance against established CDK8 inhibitors, researchers can rigorously assess its potency, selectivity, and cellular activity. This document outlines key experimental protocols and presents comparative data for well-characterized probes, enabling an objective evaluation of your compound.
Introduction to CDK8
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a crucial role in gene expression.[3][4] CDK8 has been implicated in a variety of signaling pathways critical to cancer and other diseases, including the Wnt/β-catenin, TGF-β, Notch, and STAT signaling pathways.[3][5] The development of potent and selective chemical probes for CDK8 is therefore essential for dissecting its biological functions and for therapeutic drug development.[6][7]
Comparative Data of Known CDK8 Chemical Probes
A critical step in validating a new chemical probe is to benchmark its performance against existing, well-vetted compounds. The following tables summarize key quantitative data for several prominent CDK8 inhibitors. Researchers should aim to generate analogous data for their compound of interest (e.g., this compound) to facilitate a direct comparison.
Table 1: Biochemical Potency of Selected CDK8 Inhibitors
| Chemical Probe | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Reference |
| Your Compound (e.g., this compound) | User-defined | User-defined | User-defined | |
| CCT251545 | CDK8, CDK19 | 7 nM | 6 nM | [4] |
| BI-1347 | CDK8, CDK19 | 1.1 nM | Not Specified | [4] |
| Cortistatin A | CDK8, CDK19 | 15 nM | High Affinity | [4] |
| Senexin A | CDK8, CDK19 | 280 nM | High Affinity | [4][8] |
| JH-VIII-49 | CDK8, CDK19 | 16 nM | 8 nM | [4] |
| SEL120-34A | CDK8, CDK19 | 4.4 nM | 10.4 nM | [8] |
Table 2: Cellular Activity and Selectivity of Selected CDK8 Inhibitors
| Chemical Probe | Cellular Assay (Example) | Cellular IC50 | Kinase Selectivity | Reference |
| Your Compound (e.g., this compound) | User-defined | User-defined | User-defined | |
| CCT251545 | TCF Reporter Assay (7dF3 cells) | Not directly specified, but potent | >100-fold over 291 other kinases | [1][9] |
| BI-1347 | STAT1S727 Phosphorylation | Potent inhibition | Highly selective over other CDKs | [4] |
| Cortistatin A | AML Cell Growth Inhibition | Potent | Exceptionally selective | [4][10] |
| Senexin A | p21-induced Transcription Inhibition | Active in cells | Selective | [4][8] |
| CCT-251921 | Not specified | 2.3 nM (biochemical) | Potent and selective | [8] |
Experimental Protocols for Probe Validation
To ensure a thorough and standardized validation of a novel CDK8 probe, the following experimental protocols are recommended.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the chemical probe against CDK8 and its paralog CDK19.
Methodology: A common method is a reporter displacement assay or a luminescence-based kinase assay (e.g., ADP-Glo™).
-
Reporter Displacement Assay: This assay relies on the competitive displacement of a fluorescent probe from the ATP binding site of the kinase by the inhibitor.[1] The loss of the optical signal is proportional to the inhibitor's binding affinity.
-
Procedure Outline:
-
Prepare serial dilutions of the test compound.
-
Incubate recombinant CDK8/CycC or CDK19/CycC with the reporter probe.
-
Add the test compound and measure the change in fluorescence or luminescence.
-
Calculate the IC50 value from the dose-response curve.
-
Kinome-wide Selectivity Screening
Objective: To assess the selectivity of the chemical probe against a broad panel of human kinases.
Methodology: This is typically performed as a service by specialized companies using large kinase panels (e.g., >400 kinases). The assay usually measures the percentage of kinase activity remaining at a single high concentration of the inhibitor (e.g., 1 µM). Hits are then followed up with IC50 determinations.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the chemical probe binds to CDK8 in a cellular context.
Methodology: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[9]
-
Procedure Outline:
-
Treat intact cells with the chemical probe or vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Quantify the amount of soluble CDK8 at each temperature using Western blotting or ELISA.
-
A shift in the melting curve indicates target engagement.
-
Cellular Pharmacodynamic Biomarker Assay: STAT1 Phosphorylation
Objective: To measure the inhibition of CDK8 kinase activity in cells by assessing the phosphorylation of a known downstream substrate.
Methodology: CDK8 is known to phosphorylate STAT1 at Serine 727 (S727).[3][6][9]
-
Procedure Outline:
-
Treat cells (e.g., SW620) with a range of concentrations of the chemical probe.
-
Stimulate the relevant pathway if necessary (e.g., with IFN-γ).
-
Prepare cell lysates.
-
Analyze the levels of phosphorylated STAT1 (pSTAT1 S727) and total STAT1 by Western blotting or a quantitative immunoassay.
-
A dose-dependent decrease in the pSTAT1/total STAT1 ratio indicates cellular inhibition of CDK8.
-
Phenotypic Assays
Objective: To evaluate the effect of the chemical probe on a biological process known to be regulated by CDK8.
Methodology: This could include a TCF/LEF reporter assay for Wnt signaling or a cell proliferation assay in a CDK8-dependent cancer cell line.[1][3]
-
TCF/LEF Reporter Assay:
-
Use a cell line engineered with a luciferase reporter driven by a TCF/LEF responsive promoter.
-
Treat cells with the chemical probe.
-
Measure luciferase activity to determine the effect on Wnt pathway activation.
-
-
Cell Proliferation Assay:
-
Treat a CDK8-dependent cancer cell line (e.g., some colorectal or acute myeloid leukemia cell lines) with the probe for an extended period (e.g., 72-96 hours).
-
Measure cell viability using a standard method (e.g., MTS or CellTiter-Glo).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the CDK8 signaling pathway.
Caption: Experimental workflow for CDK8 chemical probe validation.
By following this guide, researchers can systematically evaluate novel CDK8 inhibitors, ensuring that they meet the stringent criteria required for a high-quality chemical probe. This will ultimately facilitate a deeper understanding of CDK8 biology and accelerate the development of new therapeutic strategies.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cdk8-IN-15
For researchers, scientists, and drug development professionals, the responsible management and disposal of potent chemical compounds like Cdk8-IN-15 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the disposal of similar potent, small molecule kinase inhibitors.[1][2] Institutional and regional regulations must always be consulted and adhered to as the primary source of guidance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to observe proper handling and storage protocols to minimize risks. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves at all times; double gloving is recommended.[1]
-
Eye Protection: Use safety goggles or a face shield to prevent eye exposure.[1]
-
Lab Coat: A lab coat is mandatory to protect from skin contact.[1]
Summary of Waste Handling Recommendations
Due to the lack of specific quantitative disposal data for this compound, this table summarizes general handling and storage recommendations based on analogous compounds.
| Parameter | Recommendation | Source |
| Storage Temperature (Powder) | Store at -20°C. | |
| Handling Precautions | Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area. | [3] |
| Spill Containment | Absorb spills with liquid-binding material (e.g., diatomite). | [3] |
| Waste Classification | All materials that have come into contact with this compound must be classified as hazardous chemical waste. | [2][3][4] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. The following workflow outlines the necessary steps for its proper disposal in a laboratory setting.
1. Waste Identification and Classification:
-
All unused, expired, or leftover this compound, in both solid and solution forms, must be classified as hazardous chemical waste.[2][3]
-
Any materials that have come into direct contact with the compound, such as pipette tips, tubes, vials, gloves, and bench paper, are also considered contaminated hazardous waste.[1][3]
2. Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid materials into a designated, durable, and sealable hazardous waste container.[2] This container should be clearly marked for "solid chemical waste."
-
Liquid Waste: Collect all solutions containing this compound (e.g., stock solutions, cell culture media, assay buffers) in a dedicated, leak-proof, and shatter-resistant container.[2] Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should generally be collected separately.[1]
-
Never mix this compound waste with regular trash or biohazardous waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[1]
3. Labeling and Documentation:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.[3]
-
The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," its concentration (if in solution), and the date of accumulation.[2][3] Avoid using abbreviations or chemical formulas.
4. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[2][3]
-
This area should be well-ventilated and have secondary containment to mitigate any potential leaks or spills.[1]
5. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.[2]
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[2]
6. Scheduling Waste Pickup:
-
Once a waste container is full or the experiment is complete, contact your institution's EHS or hazardous waste management office to schedule a pickup.[2][3]
-
Provide them with all necessary information regarding the waste stream as required by your institution's protocols.
Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to all local, regional, and national regulations, as well as their institution's specific waste disposal procedures. Always prioritize safety and consult with your Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling Cdk8-IN-15
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cdk8-IN-15. The following procedural guidance is based on best practices for handling potent kinase inhibitors.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided below is based on safety protocols for similar CDK8 inhibitors. Users must consult the SDS provided by their specific supplier for definitive safety, handling, and disposal information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended as a minimum standard:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use compatible chemical-resistant gloves. Dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Protective Clothing: A standard laboratory coat should be worn. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing.
-
Respiratory Protection: If working with the powdered form of the compound or if there is a risk of aerosolization, a properly fitted respirator is recommended.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Minimize the quantity of material handled at any one time.
Storage Recommendations:
Proper storage is essential for the stability of this compound. The following table summarizes general storage conditions for similar kinase inhibitors.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 2 years |
Note: Always refer to the supplier's specific recommendations for storage.
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Classification: All unused this compound, as well as any materials that have come into direct contact with the compound (e.g., pipette tips, gloves, vials), should be classified and handled as hazardous chemical waste.
-
Waste Segregation: Collect this compound waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical and any solvents used. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and any other information required by your institution and local regulations.
-
Storage of Waste: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Waste Pickup: Contact your institution's EHS or hazardous waste management office to arrange for proper disposal.
Cdk8 Signaling Pathway
Cdk8 (Cyclin-dependent kinase 8) is a key transcriptional regulator that, in complex with Cyclin C, forms the CDK module of the Mediator complex. This complex plays a crucial role in relaying signals from transcription factors to the RNA polymerase II machinery, thereby influencing gene expression. Cdk8 has been shown to be involved in various signaling pathways critical to cellular processes and disease states, including cancer.
Caption: Overview of the Cdk8 signaling pathway and its inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
